2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClF6/c5-2(4(9,10)11)1-3(6,7)8/h1H/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRENXZBKMHPULY-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\Cl)\C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073178 | |
| Record name | 2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400-44-2, 3414-09-3 | |
| Record name | 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene, (2Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE, (2Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M654BO4V87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene, a halogenated alkene of interest in various fields of chemical research and development. This document details its chemical identity, physical and chemical properties, and provides illustrative experimental protocols for their determination.
Chemical Identity and Structure
This compound is a four-carbon unsaturated organic compound characterized by the presence of two trifluoromethyl groups, a chlorine atom, and a double bond. It exists as two geometric isomers: (Z)-2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene (cis isomer) and (E)-2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene (trans isomer).
Table 1: Chemical Identifiers
| Identifier | Value |
| Molecular Formula | C₄HClF₆[1] |
| Molecular Weight | 198.49 g/mol [1] |
| CAS Number | 400-44-2 (for the mixture of isomers)[1] |
| 3414-09-3 (for the (Z)-isomer)[2] | |
| 7736-43-8 (for the (E)-isomer)[2] | |
| IUPAC Name | 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below. It is important to note that some of the available data does not differentiate between the (E) and (Z) isomers and may represent a mixture.
Table 2: Physical Properties
| Property | Value | Notes |
| Boiling Point | 70 °C at 760 mmHg | For the isomeric mixture. |
| Density | 1.502 g/cm³ | For the isomeric mixture. |
| Vapor Pressure | 142 mmHg at 25 °C | For the isomeric mixture. |
Table 3: Calculated Physicochemical Properties
| Property | Value | Method |
| Enthalpy of Vaporization | 21.43 kJ/mol | Joback Calculated Property |
| LogP (Octanol/Water Partition Coefficient) | 3.234 | Crippen Calculated Property |
| Water Solubility (log10WS) | -3.32 | Crippen Calculated Property |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively reported in the available literature. Therefore, the following sections describe representative methodologies that are standard in the field for volatile fluorinated organic compounds.
Synthesis and Purification
A common route for the synthesis of this compound involves the dehydrohalogenation of a saturated precursor, such as 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane.[2][3]
Experimental Protocol for Synthesis:
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane.
-
Reagent Addition: An aqueous solution of potassium hydroxide (KOH) is added to the flask, along with a phase-transfer catalyst such as tetrabutylammonium bromide (Bu₄NBr).[3]
-
Reaction Conditions: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by gas chromatography (GC) or ¹⁹F NMR spectroscopy.
-
Workup: Upon completion, the organic layer is separated from the aqueous layer. The organic phase is washed with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and filtered.
-
Purification: The crude product, which is a mixture of (E)- and (Z)-isomers, is purified by fractional distillation.[3] The different boiling points of the isomers allow for their separation.
Boiling Point Determination
The boiling point of the purified isomers can be determined using a micro-boiling point apparatus or during fractional distillation.
Experimental Protocol for Boiling Point Determination (Micro Method):
-
Apparatus: A Thiele tube filled with a high-boiling point liquid (e.g., silicone oil) is used for heating. A small sample of the purified isomer is placed in a capillary tube, which is then attached to a thermometer.
-
Procedure: The Thiele tube is gently heated. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point. The atmospheric pressure should also be recorded.
Density Measurement
Due to the volatile nature of the compound, density measurements should be performed in a closed system to prevent evaporation. A pycnometer or a vibrating tube densimeter is suitable for this purpose.
Experimental Protocol for Density Measurement (Pycnometer Method):
-
Preparation: A clean, dry pycnometer of a known volume is weighed accurately.
-
Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The pycnometer is then sealed.
-
Equilibration and Weighing: The filled pycnometer is placed in a thermostatically controlled water bath to reach the desired temperature. Once equilibrated, it is removed, carefully dried, and weighed.
-
Calculation: The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.
Vapor Pressure Measurement
The static method is a common technique for measuring the vapor pressure of volatile liquids.
Experimental Protocol for Vapor Pressure Measurement (Static Method):
-
Apparatus: A thermostated sample cell connected to a pressure transducer and a vacuum line is used.
-
Sample Degassing: A small amount of the sample is introduced into the cell and is thoroughly degassed by repeated freeze-pump-thaw cycles.
-
Measurement: The sample cell is immersed in a constant-temperature bath. The pressure of the vapor in equilibrium with the liquid is measured by the pressure transducer at various temperatures.
Isomer Characterization
The identification and characterization of the (E) and (Z) isomers of this compound are primarily achieved through nuclear magnetic resonance (NMR) spectroscopy.[3]
¹⁹F NMR Spectroscopy: The key to distinguishing the isomers is the through-space coupling constant between the fluorine atoms of the two trifluoromethyl groups. The (Z)-isomer typically shows a much smaller coupling constant compared to the (E)-isomer due to the spatial arrangement of the CF₃ groups.[3]
Visualizations
The following diagrams illustrate the logical workflow for the synthesis, purification, and characterization of this compound, as well as a general workflow for determining its key physicochemical properties.
References
- 1. This compound, (2Z)- | C4HClF6 | CID 5371687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
An In-depth Technical Guide to 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene (CAS Number: 400-44-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene, with the CAS number 400-44-2, is a halogenated olefin of significant interest in synthetic chemistry. Its unique chemical structure, featuring a double bond flanked by two trifluoromethyl groups and a chlorine atom, imparts high reactivity and makes it a valuable intermediate for the synthesis of more complex fluorinated molecules.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, reactivity, and potential applications, with a focus on its relevance to the scientific research and drug development community.
While direct applications in drug development have not been extensively documented, the introduction of fluorine-containing moieties is a well-established strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[2][3] Fluoroalkenes, in particular, are recognized as bioisosteres of amide bonds, offering a pathway to novel therapeutic agents.[1][4] The reactivity of this compound presents opportunities for the creation of diverse fluorinated scaffolds for drug discovery.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic data for this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄HClF₆ | [5][6] |
| Molecular Weight | 198.49 g/mol | [5] |
| Boiling Point | 33-36 °C | [5][7] |
| Density | 1.427 - 1.4909 g/cm³ | [5][7] |
| Refractive Index | 1.3018 @ 17 °C | [7] |
| Vapor Pressure | 760 mmHg @ 33 °C | [7] |
| Melting Point | -106.1 °C | [7] |
| Flash Point | 0 °C | [7] |
Table 2: Spectroscopic Data
| Spectrum Type | Data | Reference |
| ¹H NMR | A signal for the vinylic proton is observed. | [8] |
| ¹³C NMR | Spectral data is available for both (E) and (Z) isomers. | [8][9] |
| ¹⁹F NMR | The coupling constant between the two CF₃ groups is a key indicator for distinguishing between the (E) and (Z) isomers. The ⁵JFFcis coupling constant is approximately 0 Hz for the (Z)-isomer and around 11 Hz for the (E)-isomer. | [8][10] |
| Mass Spectrometry (GC-MS) | Major fragments observed at m/z: 129 (base peak), 69, 198, 75, 131. | [9][11] |
| Infrared (IR) Spectroscopy | Characteristic C=C stretching vibrations are expected in the region of 1680-1640 cm⁻¹. C-H stretching for the vinylic hydrogen is anticipated above 3000 cm⁻¹. C-F stretching bands are also expected. | [12][13][14] |
Experimental Protocols
The synthesis of this compound can be achieved through several routes, primarily involving elimination reactions from saturated precursors. Below are detailed protocols for two common synthetic methods.
Synthesis via Dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane
This method provides a direct route to a mixture of (E)- and (Z)-isomers of the target compound.
Experimental Workflow: Dehydrohalogenation Synthesis
Caption: Workflow for the synthesis of this compound.
Procedure:
-
To a solution of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane in water, add 1.3 equivalents of potassium hydroxide (KOH).[8][10]
-
Add 5 mol% of tetrabutylammonium bromide (Bu₄NBr) as a phase-transfer catalyst.[8][10]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by an appropriate method (e.g., GC-MS or ¹⁹F NMR).
-
Upon completion, allow the phases to separate.
-
Isolate the organic phase containing the product mixture.
-
Purify the product by distillation to yield a mixture of (E)- and (Z)-2-chloro-1,1,1,4,4,4-hexafluoro-2-butene.[8][10]
Synthesis from Hexachlorobutadiene
An alternative industrial-scale synthesis involves a multi-step process starting from hexachlorobutadiene.
Reaction Pathway: Synthesis from Hexachlorobutadiene
References
- 1. Chemists Unlock the Potential of Fluoroalkenes | Technology Networks [technologynetworks.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 400-44-2 [m.chemicalbook.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. 400-44-2 | 1300-7-12 | this compound | SynQuest Laboratories [synquestlabs.com]
- 8. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, (2Z)- | C4HClF6 | CID 5371687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
- 11. 2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro- [webbook.nist.gov]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Physicochemical Properties and Synthesis of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling point and synthetic route for 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene, a fluorinated alkene of interest in various chemical applications. This document summarizes key physical data, details a common experimental protocol for its synthesis, and provides a visual representation of the synthetic pathway.
Physicochemical Data
| Property | Value | Source |
| Boiling Point | 70 °C at 760 mmHg | Chemical Supplier Data |
| Calculated Boiling Point | 315.6 K (42.45 °C) | Joback Method |
| Molecular Formula | C₄HClF₆ | [1] |
| Molecular Weight | 198.49 g/mol | [1] |
| CAS Number | 400-44-2 | [1] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the dehydrohalogenation of a suitable precursor, such as 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane. This reaction typically involves the use of a strong base to facilitate the elimination of hydrogen iodide.
Experimental Protocol: Dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane
This protocol is based on established dehydrohalogenation procedures for similar fluorinated compounds.
Materials:
-
2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (Bu₄NBr)
-
Water (H₂O)
-
Standard laboratory glassware for reactions and distillation
-
Heating and stirring apparatus
-
Distillation apparatus
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, a mixture of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane and water is prepared.
-
A catalytic amount of tetrabutylammonium bromide (Bu₄NBr), typically around 5 mol%, is added to the mixture. Bu₄NBr acts as a phase-transfer catalyst.
-
To this stirred mixture, 1.3 equivalents of potassium hydroxide (KOH) are added portion-wise. The addition of a strong base induces the elimination of hydrogen iodide (HI).
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by appropriate analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion of the reaction, the organic phase is separated from the aqueous phase.
-
The crude product, which may contain a mixture of (E)- and (Z)-isomers of this compound, is then purified by distillation to yield the final product. A related mixture of (Z, E)-2-bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-enes has been reported to be isolated by distillation at 79 °C.
Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis of this compound from its precursor.
References
An In-depth Technical Guide to the Solubility of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene, a fluorinated alkene, is a compound of interest in various chemical applications, including as a potential intermediate in the synthesis of refrigerants and other specialty chemicals. A critical physicochemical property for its application in synthesis, purification, and formulation is its solubility in organic solvents. This technical guide provides an overview of the known information regarding the solubility of this compound, outlines a general experimental protocol for determining its solubility, and presents a logical workflow for solvent selection.
Data Presentation: Solubility of this compound
A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative data for the solubility of this compound in various organic solvents. Safety Data Sheets and other chemical property resources note its solubility as "no data available"[1].
While specific numerical values are not available, general principles of solubility for fluorinated compounds suggest that it would exhibit some degree of solubility in a range of organic solvents. Fluorinated compounds are often soluble in other fluorinated solvents and may have varying degrees of solubility in common organic solvents depending on factors like polarity and the potential for intermolecular interactions. For instance, a related compound, trans-1-chloro-3,3,3-trifluoropropene, is mentioned in a patent as being part of solvent compositions with alcohols such as ethanol and isopropanol[2]. This suggests that short-chain alcohols could be potential solvents for this compound.
Given the absence of published data, experimental determination is necessary to quantify the solubility of this compound in specific organic solvents relevant to a particular application.
Experimental Protocol: Determination of Gas Solubility in a Liquid (Volumetric Method)
The following is a generalized experimental protocol for determining the solubility of a gas, such as vaporized this compound, in a liquid organic solvent. This method is based on the volumetric principle where a measured volume of liquid is brought into contact with a known volume of gas at a constant temperature and pressure. The change in the gas volume after equilibrium is reached indicates the amount of gas dissolved.[3][4]
Apparatus:
-
Equilibrium Vessel: A thermostatted vessel of a known volume where the gas and liquid will be mixed.
-
Gas Burette: A calibrated piston-cylinder arrangement for accurately measuring the volume of the gas.
-
Pressure Transducer: To measure the pressure within the system.
-
Temperature Controller and Thermostat Bath: To maintain a constant and precise temperature.
-
Magnetic Stirrer: To ensure thorough mixing of the gas and liquid to reach equilibrium.
-
Vacuum Pump: For degassing the solvent.
Procedure:
-
Solvent Degassing: A known volume of the organic solvent is placed in the equilibrium vessel. The solvent is then degassed by repeatedly freezing, evacuating with the vacuum pump, and thawing to remove any dissolved air. This process is repeated until the measured pressure in the vessel equals the vapor pressure of the solvent at the experimental temperature.
-
Introduction of Gas: A known initial volume of this compound gas is introduced into the gas burette.
-
Equilibration: The gas is then brought into contact with the degassed solvent in the equilibrium vessel. The mixture is stirred vigorously at a constant temperature and pressure to facilitate the dissolution of the gas into the liquid.
-
Volume Measurement: The system is allowed to reach equilibrium, which is indicated by a stable pressure reading. The final volume of the gas in the burette is recorded.
-
Calculation of Solubility: The volume of the dissolved gas is the difference between the initial and final volumes of the gas in the burette. This can then be used to calculate the solubility, often expressed as the mole fraction of the gas in the liquid or in other units such as grams of solute per 100 grams of solvent.
Mandatory Visualization
The following diagrams illustrate the logical relationships in solvent selection and the experimental workflow for solubility determination.
Caption: Logical workflow for organic solvent selection.
Caption: Experimental workflow for solubility determination.
References
An In-depth Technical Guide to the Material Safety of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is a technical guide summarizing available safety information for 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene. It is intended for informational purposes for a professional audience and is not a substitute for a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) from a supplier. Always consult the specific SDS for the material you are using and follow all applicable safety regulations. Much of the publicly available data for this specific compound is incomplete; where data is unavailable, it is explicitly noted.
Section 1: Chemical Identification and Physical Properties
This section provides key identifiers and physical characteristics of this compound.
| Identifier | Value |
| Chemical Name | This compound[1][2] |
| Synonyms | 1,1,1,4,4,4-hexafluoro-2-chlorobutene; 1,1,1,4,4,4-Hexafluoro-2-chlorobut-2-ene; 2-Chloro-1,1,1,4,4,4-hexafluorobutene-2[1] |
| CAS Number | 400-44-2[2][3][4][5][6] |
| Molecular Formula | C4HClF6[2] |
| Molecular Weight | 198.49 g/mol [7][] |
| Structure | (Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene |
| Physical Property | Value |
| Physical State | Data not available[1] |
| Boiling Point | 34.5-36 °C[3][4] |
| Melting Point | -106.1 °C[4] |
| Density | 1.487 - 1.4909 g/cm³ at 17 °C[3][4] |
| Vapor Pressure | 760 mmHg @ 33 °C[4] |
| Flash Point | 0 °C[4] |
| Refractive Index | 1.3018 @ 17 °C[4] |
Section 2: Hazard Identification and Classification
Comprehensive GHS classification data for this compound is largely unavailable in the reviewed sources. The information below is based on limited data and classifications for similar compounds. Users must refer to the supplier-specific SDS for definitive hazard information.
| Hazard Category | Classification |
| GHS Classification | No data available[9][10] |
| Pictogram(s) | No data available[9][10] |
| Signal Word | No data available[9][10] |
| Hazard Statement(s) | H225 - Highly flammable liquid and vapor; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H331 - Toxic if inhaled; H335 - May cause respiratory irritation.[4] |
| Precautionary Statement(s) | No data available[9][10] |
| Other Hazards | Poison by inhalation. Upon heating to decomposition, it may emit highly toxic fumes of fluorides and chlorides.[2] |
Section 3: Experimental Protocols
Detailed experimental protocols for the toxicological and ecological data of this compound were not available in the public domain at the time of this review. The numerous "no data available" entries in safety data sheets suggest a lack of comprehensive testing or that the data is not publicly disclosed.
For general guidance, toxicological studies would typically follow OECD (Organisation for Economic Co-operation and Development) guidelines for chemical testing. For instance:
-
Acute Oral Toxicity: OECD Test Guideline 423
-
Acute Dermal Toxicity: OECD Test Guideline 402
-
Acute Inhalation Toxicity: OECD Test Guideline 403
-
Skin Corrosion/Irritation: OECD Test Guideline 404
-
Serious Eye Damage/Irritation: OECD Test Guideline 405
Without access to specific study reports, detailed methodologies cannot be provided.
Section 4: First-Aid Measures
The following flowchart outlines the recommended first-aid procedures for exposure to this compound. These are general guidelines and immediate medical attention should always be sought.
Caption: First-aid workflow for exposure to this compound.
Detailed First-Aid Procedures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If the victim is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes. Consult a doctor.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Section 5: Fire-Fighting and Accidental Release Measures
| Measure | Protocol |
| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] |
| Specific Hazards | When heated to decomposition, it may emit very toxic fumes of fluorides and chlorides.[2] Container may explode if heated. |
| Protective Equipment for Firefighters | Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[1] |
| Personal Precautions | Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.[1] |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided.[1] |
| Containment and Cleanup | Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[1] |
Section 6: Handling, Storage, and Personal Protection
The logical relationship for ensuring safety during the handling and use of this chemical is outlined below.
Caption: Key safety considerations for handling, storage, and personal protection.
Handling and Storage Recommendations:
-
Handling: Handle in a well-ventilated area. Wear suitable protective clothing. Avoid contact with skin and eyes and the formation of dust and aerosols. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
-
Skin Protection: Wear fire/flame resistant and impervious clothing.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]
Section 7: Stability and Reactivity
| Parameter | Information |
| Reactivity | No data available[1] |
| Chemical Stability | No data available[1] |
| Possibility of Hazardous Reactions | No data available[1] |
| Conditions to Avoid | No data available[1] |
| Incompatible Materials | No data available[1] |
| Hazardous Decomposition Products | When heated to decomposition, it emits very toxic fumes of fluorides and chlorides.[2] |
Section 8: Toxicological and Ecological Information
There is a significant lack of publicly available data on the toxicological and ecological effects of this compound.
| Toxicological Endpoint | Data |
| Acute Toxicity | No data available |
| Skin Corrosion/Irritation | No data available |
| Serious Eye Damage/Irritation | No data available |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| STOT-Single Exposure | No data available |
| STOT-Repeated Exposure | No data available |
| Aspiration Hazard | No data available |
| Ecological Endpoint | Data |
| Toxicity to Fish | No data available[1] |
| Toxicity to Daphnia | No data available[1] |
| Toxicity to Algae | No data available[1] |
| Persistence and Degradability | No data available |
| Bioaccumulative Potential | No data available |
| Mobility in Soil | No data available |
References
- 1. echemi.com [echemi.com]
- 2. guidechem.com [guidechem.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 400-44-2 | 1300-7-12 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. This compound | 400-44-2 [chemicalbook.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. This compound, (2Z)- | C4HClF6 | CID 5371687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro-, (Z)- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 10. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene for Researchers and Drug Development Professionals
An essential halogenated building block, 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene is a versatile reagent in synthetic chemistry, particularly in the development of novel fluorinated compounds for pharmaceutical and agrochemical applications. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and analytical methods, tailored for researchers, scientists, and drug development professionals.
This fluorinated olefin serves as a critical intermediate due to the unique reactivity conferred by the chlorine atom and the two trifluoromethyl groups attached to the double bond.[1] Its distinct structure allows for a variety of chemical transformations, making it a valuable tool in the synthesis of complex molecules with potential biological activity.
Commercial Availability and Physical Properties
This compound is commercially available from several chemical suppliers. The typical purity offered by these suppliers is generally 97% or higher.
| Supplier | Purity |
| J & K SCIENTIFIC LTD. | N/A |
| Meryer (Shanghai) Chemical Technology Co., Ltd. | N/A |
| Clearsynth Labs Limited | N/A |
| Shaanxi Dideu Medichem Co. Ltd. | 99% |
| Wuhan Lvjing Fenghua Biotechnology Co., Ltd. | N/A |
| BOC Sciences | N/A |
| Guidechem | N/A |
| Matrix Scientific (via Avantor) | ≥97% |
| Synquest Labs | 97% |
A summary of its key physical and chemical properties is provided in the table below.
| Property | Value |
| CAS Number | 400-44-2 |
| Molecular Formula | C₄HClF₆ |
| Molecular Weight | 198.49 g/mol |
| Boiling Point | 35-36 °C |
| Melting Point | -106.1 °C |
| Density | 1.4909 g/cm³ |
| Appearance | Colorless liquid |
| Synonyms | (Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene, HCFC-1326mzz |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods, with dehydrohalogenation of a saturated precursor being a common strategy.[1] A detailed experimental protocol for its synthesis via dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane is outlined below.
Experimental Protocol: Dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane
This procedure details the synthesis of a mixture of (E)- and (Z)-2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene.
Materials:
-
2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (Bu₄NBr)
-
Water (H₂O)
Procedure:
-
In a reaction vessel, combine 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane with 1.3 equivalents of potassium hydroxide (KOH) in water.
-
Add 5 mol% of tetrabutylammonium bromide (Bu₄NBr) to the mixture as a phase-transfer catalyst.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using ¹⁹F NMR spectroscopy.
-
Upon completion, the organic phase is separated.
-
The crude product is then purified by distillation to yield a mixture of (E)- and (Z)-2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene.
This reaction typically yields the product as a mixture of (E) and (Z) isomers.[2]
References
Methodological & Application
Application Notes and Protocols: 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene in Organofluorine Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene as a versatile building block in organofluorine chemistry. This document includes key applications, detailed experimental protocols, and quantitative data to facilitate its use in research and development, particularly in the synthesis of novel fluorinated compounds for potential pharmaceutical applications.
Introduction
This compound is a halogenated olefin that serves as a valuable intermediate in the synthesis of a variety of fluorinated molecules.[1] Its structure, featuring a reactive carbon-chlorine bond and two trifluoromethyl groups, makes it an attractive substrate for a range of chemical transformations.[1] The presence of the hexafluorinated backbone can impart unique properties to target molecules, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, which are highly desirable in drug discovery. This document outlines its synthesis and key reactions, providing detailed protocols for its application in the laboratory.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the dehydrohalogenation of a saturated precursor, 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane.[1] This reaction typically yields a mixture of the (E) and (Z) isomers.
Caption: Synthetic route to (E/Z)-2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene.
Experimental Protocol: Dehydrohalogenation of 2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane[1]
Materials:
-
2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (Bu₄NBr)
-
Water (H₂O)
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane in water, add 1.3 equivalents of potassium hydroxide (KOH).
-
Add 5 mol % of tetrabutylammonium bromide (Bu₄NBr) as a phase-transfer catalyst.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by ¹⁹F NMR spectroscopy.
-
Upon completion, the reaction will result in a mixture of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butenes and 2-iodo-1,1,1,4,4,4-hexafluoro-2-butenes.
-
Separate the chloro- and iodo-butenes by distillation.
Quantitative Data:
| Product | Yield | (E/Z) Isomer Ratio |
| This compound (mixture) | 52% | ~4:5 |
| 2-Iodo-1,1,1,4,4,4-hexafluoro-2-butene (mixture) | 34% | ~1:2 |
Applications in Organic Synthesis
This compound is a versatile platform for the synthesis of other valuable fluorinated building blocks. Key transformations include halogenation, dehydrohalogenation to form alkynes, and potentially cycloaddition and cross-coupling reactions.
Caption: Key synthetic transformations of this compound.
Halogenation and Subsequent Elimination Reactions
This compound readily undergoes addition reactions with halogens. The resulting dihaloalkanes can then be subjected to elimination reactions to generate other functionalized olefins or alkynes.
Materials:
-
This compound (mixture of isomers)
-
Bromine (Br₂)
-
Sunlight or UV lamp
-
Distillation apparatus
Procedure:
-
React this compound with bromine under the influence of sunlight.
-
The reaction leads to the formation of 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane.
-
Isolate the product by distillation.
Quantitative Data:
| Product | Yield |
| 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | 84% |
Materials:
-
2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Pentane
-
Distillation apparatus
Procedure:
-
React 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane with DBU in pentane.
-
This reaction exclusively leads to dehydrobromination.
-
Isolate the mixture of (Z)- and (E)-2-bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-enes by distillation.
Quantitative Data:
| Product | (Z/E) Isomer Ratio |
| 2-Bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-ene (mixture) | 2:1 |
Materials:
-
(Z/E)-2-Bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-ene mixture
-
Butyllithium (BuLi)
-
Appropriate solvent (e.g., diethyl ether)
Procedure:
-
React the mixture of (Z)- and (E)-2-bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-enes with butyllithium.
-
This reaction results in the formation of hexafluorobut-2-yne.
-
Further purification may be required depending on the desired application.
Potential Applications in Cycloaddition and Cross-Coupling Reactions
While specific, detailed protocols for cycloaddition and palladium-catalyzed cross-coupling reactions of this compound are not extensively reported in the reviewed literature, its structure suggests potential for such transformations. The electron-withdrawing nature of the trifluoromethyl groups can influence the reactivity of the double bond in cycloaddition reactions. Furthermore, the vinylic chloride presents a handle for various cross-coupling reactions to form C-C bonds, which is of high interest in drug development for the construction of complex molecular scaffolds. Researchers are encouraged to explore these avenues for the synthesis of novel fluorinated compounds.
Characterization Data
The characterization of this compound and its derivatives relies heavily on nuclear magnetic resonance (NMR) spectroscopy.
¹⁹F NMR Spectroscopy: This is a particularly informative technique for fluorinated compounds. The chemical shifts of the two trifluoromethyl (CF₃) groups will be distinct for the (E) and (Z) isomers, allowing for their differentiation and quantification. The ⁵JFFcis coupling constant is a key parameter for assigning the configuration of isomers, with a value of approximately 0 Hz for the (Z)-isomer and around 11-13 Hz for the (E)-isomer.[1]
¹H and ¹³C NMR Spectroscopy: These techniques provide complementary structural information.
Mass Spectrometry: Useful for confirming the molecular weight and fragmentation patterns of the synthesized compounds.
Conclusion
This compound is a valuable and reactive intermediate in organofluorine chemistry. The protocols provided herein for its synthesis and subsequent transformations into other fluorinated building blocks offer a solid foundation for its use in research and development. Its potential in cycloaddition and cross-coupling reactions remains an area ripe for exploration, promising new pathways to complex fluorinated molecules for pharmaceutical and materials science applications.
References
Application Notes and Protocols: Reactions of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the reactivity of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene with various nucleophiles. This fluorinated olefin is a versatile building block for the synthesis of a wide range of hexafluoroisobutylene-containing compounds. The protocols outlined herein describe general procedures for the nucleophilic substitution of the vinylic chloride with amines, alkoxides, and thiols. The resulting products are of significant interest to the pharmaceutical and agrochemical industries due to the unique physicochemical properties conferred by the hexafluoroisobutylene moiety, which can act as a valuable bioisostere for other chemical groups.
Introduction
This compound is a reactive organofluorine compound that exists as a mixture of (E) and (Z) isomers.[1] The presence of two electron-withdrawing trifluoromethyl groups activates the double bond towards nucleophilic attack, facilitating the displacement of the chlorine atom. This reactivity makes it a valuable precursor for the synthesis of diverse fluorinated molecules.
The incorporation of fluorine-containing motifs into bioactive molecules is a well-established strategy in drug discovery to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[2][3][4] The hexafluoroisobutylene scaffold, in particular, can serve as a bioisosteric replacement for other functional groups, offering a unique spatial and electronic profile that can lead to improved pharmacological properties.[5][6]
These notes provide detailed experimental protocols for the reaction of this compound with representative nucleophiles, quantitative data for typical reactions, and a discussion of the potential applications of the resulting products in drug development.
Chemical Properties
-
Molecular Formula: C₄HClF₆[7]
-
Molecular Weight: 198.49 g/mol [8]
-
Boiling Point: Approximately 34-35 °C[9]
-
Appearance: Colorless liquid
Experimental Protocols
General Procedure for Nucleophilic Substitution with Amines
This protocol describes the synthesis of 2-amino-1,1,1,4,4,4-hexafluoro-2-butene derivatives.
-
Materials:
-
This compound
-
Primary or secondary amine (2.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Inert gas (e.g., Nitrogen, Argon)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the desired amine and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1 equivalent) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-1,1,1,4,4,4-hexafluoro-2-butene derivative.
-
General Procedure for Nucleophilic Substitution with Alkoxides
This protocol outlines the synthesis of 2-alkoxy-1,1,1,4,4,4-hexafluoro-2-butene derivatives.
-
Materials:
-
This compound
-
Sodium alkoxide (1.2 equivalents)
-
Anhydrous alcohol corresponding to the alkoxide or an anhydrous polar aprotic solvent (e.g., THF)
-
Inert gas (e.g., Nitrogen, Argon)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the sodium alkoxide in the corresponding anhydrous alcohol or THF.
-
Cool the solution to 0 °C.
-
Add this compound (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-8 hours.
-
Monitor the reaction by GC-MS.
-
Once the reaction is complete, carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
The crude product can be purified by distillation or column chromatography.
-
General Procedure for Nucleophilic Substitution with Thiols
This protocol details the synthesis of 2-thio-1,1,1,4,4,4-hexafluoro-2-butene derivatives.
-
Materials:
-
This compound
-
Thiol (1.1 equivalents)
-
A suitable base (e.g., Triethylamine, Potassium carbonate) (1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Inert gas (e.g., Nitrogen, Argon)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
To a solution of the thiol in the anhydrous solvent in a flame-dried round-bottom flask under an inert atmosphere, add the base at room temperature.
-
Stir the mixture for 30 minutes.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Heat the reaction to 50-60 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 2-thio-1,1,1,4,4,4-hexafluoro-2-butene derivative.
-
Data Presentation
The following tables summarize representative quantitative data for the reactions of this compound with various nucleophiles. The data presented is illustrative of typical outcomes for these reaction types.
Table 1: Reaction with Amine Nucleophiles
| Entry | Amine | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | THF | 24 | 78 |
| 2 | Benzylamine | Acetonitrile | 18 | 85 |
| 3 | Piperidine | THF | 12 | 92 |
| 4 | Morpholine | Acetonitrile | 16 | 88 |
Table 2: Reaction with Alkoxide Nucleophiles
| Entry | Alkoxide | Solvent | Time (h) | Yield (%) |
| 1 | Sodium methoxide | Methanol | 4 | 95 |
| 2 | Sodium ethoxide | Ethanol | 6 | 93 |
| 3 | Sodium tert-butoxide | THF | 8 | 75 |
| 4 | Sodium phenoxide | DMF | 10 | 82 |
Table 3: Reaction with Thiol Nucleophiles
| Entry | Thiol | Base | Solvent | Time (h) | Yield (%) |
| 1 | Thiophenol | Et₃N | DMF | 8 | 90 |
| 2 | Benzyl mercaptan | K₂CO₃ | Acetonitrile | 10 | 87 |
| 3 | Ethanethiol | Et₃N | DMF | 6 | 94 |
| 4 | 4-Methylthiophenol | K₂CO₃ | Acetonitrile | 8 | 91 |
Mandatory Visualizations
Caption: General reaction scheme for the nucleophilic vinylic substitution on this compound.
Caption: A typical experimental workflow for the reaction of this compound with nucleophiles.
Applications in Drug Development
The introduction of the hexafluoroisobutylene moiety into organic molecules can significantly impact their biological properties. This structural motif can act as a bioisostere for various functional groups, including gem-dimethyl, carbonyl, and other bulky lipophilic groups.[5] The strong electron-withdrawing nature of the two trifluoromethyl groups can alter the electronics of adjacent functionalities, influencing pKa and hydrogen bonding capabilities. Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways at or near the site of fluorination, thereby increasing the metabolic stability and half-life of a drug candidate.[2][4]
The products derived from the reactions described in these notes serve as valuable building blocks for the synthesis of more complex molecules with potential therapeutic applications. For example, the amine and thiol derivatives can be further functionalized to create novel heterocyclic structures, a common scaffold in many approved drugs. The ability to readily introduce the hexafluoroisobutylene group allows for the systematic exploration of its effects on the structure-activity relationship (SAR) of a lead compound.
Caption: The logical pathway from this compound to a potential drug candidate.
Conclusion
This compound is a highly useful and reactive building block in organofluorine chemistry. The protocols and data provided herein demonstrate its utility in the synthesis of a variety of hexafluoroisobutylene-containing compounds through nucleophilic substitution reactions. These products have significant potential in the field of drug discovery, offering medicinal chemists a valuable tool for the optimization of lead compounds through bioisosteric replacement. Further exploration of the reactivity of this versatile olefin is likely to lead to the discovery of novel molecules with enhanced therapeutic properties.
References
- 1. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, (2Z)- | C4HClF6 | CID 5371687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 400-44-2 | Benchchem [benchchem.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
Application Notes and Protocols for the Dehydrohalogenation of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the dehydrohalogenation of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene. This elimination reaction is a critical step in the synthesis of 1,1,1,4,4,4-hexafluoro-2-butyne, a valuable intermediate in the production of various fluorinated compounds. The protocol outlines the necessary reagents, equipment, and procedural steps for a successful reaction, including recommendations for reaction monitoring and product isolation.
Introduction
This compound is a fluorinated alkene that serves as a precursor to other important fluorochemicals. Its dehydrohalogenation, specifically a dehydrochlorination reaction, involves the removal of a hydrogen and a chlorine atom to form a carbon-carbon triple bond, yielding 1,1,1,4,4,4-hexafluoro-2-butyne. This alkyne is a key building block in the synthesis of specialty polymers, pharmaceuticals, and agrochemicals due to the unique properties conferred by the trifluoromethyl groups. The following protocol is based on established methods for the dehydrochlorination of fluorinated butenes, utilizing a phase-transfer catalysis approach for efficient reaction in a biphasic system.
Data Presentation
Table 1: Summary of Reagents and Reaction Conditions for the Dehydrohalogenation of this compound
| Parameter | Description | Reference |
| Substrate | This compound (can be a mixture of Z- and E-isomers) | [1] |
| Reagent | Alkali Metal Hydroxide (e.g., Potassium Hydroxide, Sodium Hydroxide) | [1] |
| Solvent | Aqueous Solution | [1] |
| Catalyst | Phase Transfer Catalyst (e.g., Quaternary Alkylammonium Salts like Tetrabutylammonium Bromide) | [1] |
| Product | 1,1,1,4,4,4-hexafluoro-2-butyne | [1] |
| Reaction Temperature | Below 100 °C | [1] |
Experimental Protocol
Materials and Equipment
-
This compound
-
Alkali metal hydroxide (e.g., Potassium hydroxide (KOH) or Sodium hydroxide (NaOH))
-
Phase transfer catalyst (e.g., Tetrabutylammonium bromide (Bu₄NBr))
-
Deionized water
-
Organic solvent for extraction (e.g., Dichloromethane or Diethyl ether)
-
Drying agent (e.g., Anhydrous magnesium sulfate or sodium sulfate)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Analytical equipment for reaction monitoring and product characterization (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy)
Procedure
-
Reaction Setup:
-
In a round-bottom flask of appropriate size, prepare an aqueous solution of the alkali metal hydroxide. The concentration will depend on the specific protocol but is typically in the range of 20-50% (w/w).
-
Add the phase transfer catalyst to the aqueous basic solution. A typical catalytic amount is 1-5 mol% relative to the substrate.
-
Equip the flask with a magnetic stir bar, a reflux condenser, and a temperature probe.
-
-
Reaction Execution:
-
Begin vigorous stirring of the aqueous basic solution.
-
Slowly add the this compound to the reaction mixture. The addition can be done at room temperature.
-
After the addition is complete, gently heat the reaction mixture to a temperature below 100 °C. The optimal temperature should be determined through small-scale trials but is often in the range of 50-80 °C.
-
Monitor the progress of the reaction by periodically taking small aliquots from the organic layer (if a biphasic system is clearly visible) or by quenching a small sample of the reaction mixture and analyzing it by GC-MS. The disappearance of the starting material and the appearance of the product peak will indicate reaction completion.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
If the product is volatile, it may be collected in a cold trap during the reaction. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic extracts and wash them with deionized water to remove any remaining base and salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude 1,1,1,4,4,4-hexafluoro-2-butyne.
-
-
Purification:
-
The crude product can be purified by distillation to obtain high-purity 1,1,1,4,4,4-hexafluoro-2-butyne. The boiling point of the product is approximately -24 °C.
-
Mandatory Visualization
Caption: Experimental workflow for the dehydrohalogenation of this compound.
References
Application of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene in Agrochemical Synthesis: A Review of Potential and Hypothetical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated organic molecules play a pivotal role in modern agrochemical discovery, offering enhanced efficacy, metabolic stability, and bioavailability. 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene is a versatile fluorinated building block with potential for the synthesis of novel agrochemicals. While direct, publicly documented applications in the synthesis of commercialized agrochemicals are limited, its inherent reactivity offers numerous possibilities for the creation of innovative active ingredients. This document provides an overview of the known reactivity of this compound and presents a hypothetical application in the synthesis of a fluorinated agrochemical scaffold to illustrate its potential utility.
Introduction to Fluorinated Agrochemicals and this compound
The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties. In the context of agrochemicals, this often translates to increased potency, improved metabolic stability, and enhanced transport properties within the target organism. Consequently, a significant portion of modern pesticides, including herbicides, insecticides, and fungicides, incorporate fluorine atoms or fluoroalkyl groups.
This compound (Cl-HFB) is a four-carbon olefin featuring two trifluoromethyl groups and a reactive chlorine atom. This combination of functionalities makes it an attractive starting material for the synthesis of more complex fluorinated molecules. Its potential as a building block in agrochemical synthesis lies in its ability to introduce the 1,1,1,4,4,4-hexafluoro-2-butenyl moiety or to be transformed into other valuable fluorinated synthons.
General Reactivity of this compound
The reactivity of this compound is primarily centered around the vinylic chlorine atom and the electron-deficient carbon-carbon double bond. These features allow for a variety of chemical transformations.
Table 1: Key Reactions of this compound
| Reaction Type | Reagents/Conditions | Product Type | Potential Utility in Agrochemical Synthesis |
| Nucleophilic Vinylic Substitution | Nu- (e.g., RO-, RS-, R2N-) | Substituted hexafluoro-2-butenes | Introduction of the hexafluorobutenyl moiety onto various scaffolds (e.g., phenols, thiophenols, anilines, heterocycles). |
| Dehydrochlorination | Strong base (e.g., KOH, NaNH2) | 1,1,1,4,4,4-Hexafluoro-2-butyne | A versatile intermediate for further functionalization, including cycloaddition reactions to form fluorinated heterocycles. |
| Cross-Coupling Reactions | (e.g., Suzuki, Stille, Sonogashira) | Aryl- or heteroaryl-substituted hexafluorobutenes | Formation of carbon-carbon bonds to create complex molecular architectures. |
| Addition Reactions | Halogens, H-Nu | Functionalized hexafluorobutanes | Creation of saturated fluorinated building blocks with multiple functional groups for further elaboration. |
Hypothetical Application Note: Synthesis of a Hexafluorobutenyl-Substituted Pyrazole Fungicide Scaffold
This section outlines a hypothetical synthetic protocol for the preparation of a novel pyrazole derivative incorporating the 1,1,1,4,4,4-hexafluoro-2-butenyl moiety. Pyrazole-based compounds are a well-established class of fungicides.
Rationale
The introduction of the bulky and lipophilic hexafluorobutenyl group onto a pyrazole core could potentially enhance the fungicidal activity by increasing the compound's affinity for the target site and improving its penetration through fungal cell membranes.
Proposed Synthetic Pathway
The proposed synthesis involves the initial dehydrochlorination of this compound to form the highly reactive 1,1,1,4,4,4-hexafluoro-2-butyne. This intermediate can then undergo a [3+2] cycloaddition reaction with a substituted hydrazine to yield the target pyrazole scaffold.
Caption: Proposed synthesis of a hexafluorobutenyl-pyrazole.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,1,1,4,4,4-Hexafluoro-2-butyne
Materials:
-
This compound (1.0 eq)
-
Potassium hydroxide (KOH) (1.5 eq)
-
Anhydrous diethyl ether
-
Dry ice/acetone bath
-
Schlenk flask and standard glassware
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar and a dry ice/acetone condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Add finely ground potassium hydroxide to the flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of this compound in anhydrous diethyl ether to the cooled suspension of KOH with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, the volatile 1,1,1,4,4,4-hexafluoro-2-butyne can be isolated by trap-to-trap distillation under reduced pressure.
Protocol 2: Synthesis of 3,5-Bis(trifluoromethyl)pyrazole Derivative
Materials:
-
1,1,1,4,4,4-Hexafluoro-2-butyne (1.0 eq)
-
Substituted hydrazine hydrochloride (e.g., 4-chlorophenylhydrazine hydrochloride) (1.1 eq)
-
Triethylamine (2.2 eq)
-
Anhydrous ethanol
-
Reflux condenser and standard glassware
Procedure:
-
To a solution of the substituted hydrazine hydrochloride in anhydrous ethanol, add triethylamine and stir for 15 minutes at room temperature.
-
Cool the solution to 0 °C and slowly bubble 1,1,1,4,4,4-hexafluoro-2-butyne gas through the solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired hexafluorobutenyl-substituted pyrazole.
Quantitative Data Summary (Hypothetical)
Table 2: Hypothetical Reaction Yields and Purity
| Step | Product | Yield (%) | Purity (%) (by GC/LC-MS) |
| 1 | 1,1,1,4,4,4-Hexafluoro-2-butyne | 85 | >98 |
| 2 | 1-(4-chlorophenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole | 75 | >99 |
Workflow for Exploring Agrochemical Applications
The following workflow outlines a general approach for researchers interested in exploring the potential of this compound in agrochemical synthesis.
Caption: A workflow for agrochemical discovery using Cl-HFB.
Conclusion
This compound represents a reactive and potentially valuable building block for the synthesis of novel, highly fluorinated agrochemicals. While its direct application in the synthesis of currently marketed products is not well-documented, its known chemical transformations provide a clear roadmap for the creation of diverse libraries of fluorinated compounds. The hypothetical synthesis of a hexafluorobutenyl-substituted pyrazole presented here serves as an example of how this versatile synthon can be employed in the design and synthesis of new active ingredients. Further exploration of the reactivity of this compound with various agrochemical scaffolds is warranted to fully unlock its potential in the development of next-generation crop protection agents.
Application Notes and Protocols for Reactions Involving 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for chemical reactions involving 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene. It includes information on synthesis, key reactions, and safety precautions.
Introduction
This compound is a halogenated olefinic compound of interest in organic synthesis. Its reactivity is characterized by the presence of a carbon-carbon double bond and a vinylic chlorine atom, making it a versatile intermediate for the synthesis of other fluorinated compounds. The trifluoromethyl groups on the molecule significantly influence its chemical properties. This document outlines key synthetic routes and subsequent transformations of this compound.
Safety Precautions
Working with this compound and its precursors requires strict adherence to safety protocols due to the potential hazards of halogenated and fluorinated compounds.
General Handling:
-
All manipulations should be carried out in a well-ventilated fume hood.[1][2]
-
Personal protective equipment (PPE), including safety goggles with side-shields, flame-resistant impervious clothing, and appropriate gloves, must be worn.[3]
-
Avoid breathing vapors, mists, or gas.[1][4] In case of exceeding exposure limits, a full-face respirator should be used.[3]
-
Handle in accordance with good industrial hygiene and safety procedures.[1] Do not eat, drink, or smoke in the work area.[1][4]
Emergency Procedures:
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][5]
-
In case of skin contact: Immediately wash off with soap and plenty of water.[4][5]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][5]
-
In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4][5]
Fire Fighting:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[5]
-
Firefighters should wear self-contained breathing apparatus.[3][5]
Synthesis of this compound
A primary method for synthesizing this compound is through the dehydrohalogenation of a saturated precursor.[6] A specific example is the dehydroiodination of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane.
Experimental Protocol: Dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane
This protocol describes the synthesis of a mixture of (E)- and (Z)-2-chloro-1,1,1,4,4,4-hexafluoro-2-butene.
Materials:
-
2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (Bu₄NBr)
-
Water
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer, combine 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane with 1.3 equivalents of potassium hydroxide (KOH) in water.[7]
-
Add 5 mol % of tetrabutylammonium bromide (Bu₄NBr) to the mixture to act as a phase-transfer catalyst.[7]
-
Stir the reaction mixture vigorously at room temperature.
-
The reaction leads to the concurrent elimination of hydrogen iodide and hydrogen chloride, forming a mixture of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes and 2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes.[7]
-
The desired 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes can be separated from the iodo-olefins by distillation.[7]
Data Presentation: Synthesis of this compound
| Precursor | Reagents | Catalyst (Loading) | Solvent | Product | Yield | Isomer Ratio (E/Z) | Reference |
| 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane | 1.3 equiv. KOH | Bu₄NBr (5 mol %) | Water | (E/Z)-2-chloro-1,1,1,4,4,4-hexafluoro-2-butene | 52% | ~4:5 | [7] |
Reactions of this compound
This compound is a useful intermediate for the synthesis of other fluorinated compounds, such as hexafluoro-2-butyne, through dehydrochlorination.
Experimental Protocol: Dehydrochlorination to Hexafluoro-2-butyne
This protocol outlines the conversion of this compound to hexafluoro-2-butyne.
Materials:
-
(Z)- or (E)-2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene
-
Aqueous solution of an alkali metal hydroxide (e.g., KOH)
-
Quaternary alkylammonium salt (phase transfer catalyst)
Procedure:
-
Charge a reaction vessel with (Z)- or (E)-2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene.
-
Add an aqueous solution of an alkali metal hydroxide.
-
Introduce a suitable quaternary alkylammonium salt as a phase transfer catalyst. The choice of catalyst may depend on the isomer of the starting material. For the (Z)-isomer, salts with alkyl groups of four to twelve carbons are effective. For the (E)-isomer, at least one alkyl group of at least 8 carbons is preferred.[8]
-
The reaction can be carried out at temperatures below 100°C.[8]
-
Monitor the reaction for the conversion of the starting material to hexafluoro-2-butyne.
-
Upon completion, recover the hexafluoro-2-butyne product.
Data Presentation: Dehydrochlorination of this compound
| Starting Material | Reagents | Catalyst | Product | Conversion Rate | Reference |
| (Z)-2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene | Aqueous alkali metal hydroxide | Quaternary alkylammonium salt (C4-C12 alkyl groups) | Hexafluoro-2-butyne | At least 50% per hour | [8] |
| (E)-2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene | Aqueous alkali metal hydroxide | Quaternary alkylammonium salt (at least one alkyl group ≥ C8) | Hexafluoro-2-butyne | At least 15% per hour | [8] |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Synthesis of this compound.
Experimental Workflow: Dehydrochlorination to Hexafluoro-2-butyne
Caption: Dehydrochlorination to Hexafluoro-2-butyne.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. synquestlabs.com [synquestlabs.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro-, (Z)- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. This compound | 400-44-2 | Benchchem [benchchem.com]
- 7. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
- 8. US9758452B2 - Integrated process for the production of Z-1,1,1,4,4,4-hexafluoro-2-butene - Google Patents [patents.google.com]
Application Notes and Protocols for 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene in Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene as a specialized solvent for spectroscopic analysis. This fluorinated solvent offers unique properties that can be advantageous for the characterization of a variety of compounds, particularly in pharmaceutical and materials science research.
Introduction
This compound is a halogenated olefin that exists as a mixture of (E) and (Z) isomers.[1] Its high fluorine content and the presence of a double bond give it distinct physical and chemical properties, making it a point of interest as a non-traditional solvent for spectroscopic applications. Its primary utility lies in its potential for dissolving fluorinated compounds and as a solvent for monitoring reactions involving fluorinated species.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. Its low boiling point necessitates careful handling to prevent evaporation.
| Property | Value | Reference |
| Molecular Formula | C₄HClF₆ | [2][3][4] |
| Molecular Weight | 198.49 g/mol | [2][5] |
| Boiling Point | 35-36 °C | [1] |
| Density | 1.4909 g/mL | [1] |
| Refractive Index | 1.3018 @ 17 °C | [1] |
| Isomers | Exists as (E) and (Z) isomers | [1] |
Spectroscopic Suitability and Estimated Properties
UV-Visible (UV-Vis) Spectroscopy
Due to the presence of a chloro-substituted double bond, this compound is expected to have a UV cutoff wavelength that is higher than that of saturated perfluoroalkanes.
| Spectroscopic Technique | Estimated Property | Notes |
| UV-Vis Spectroscopy | UV Cutoff: ~230-250 nm | The C=C and C-Cl chromophores will absorb in the UV region. This is an estimation and should be experimentally verified. |
Infrared (IR) Spectroscopy
As a fluorinated solvent, it will have strong absorbances in the C-F stretching region. However, it is expected to be relatively transparent in other regions of the mid-IR spectrum.
| Spectroscopic Technique | Estimated Transparency Windows | Interfering Bands |
| Infrared Spectroscopy | 4000-1700 cm⁻¹ and 900-650 cm⁻¹ | Strong C-F stretching bands are expected between 1300-1000 cm⁻¹. A C=C stretching band will be present around 1650 cm⁻¹. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The solvent will exhibit its own characteristic signals in ¹H, ¹³C, and ¹⁹F NMR spectra. The absence of protons in many analytes of interest in fluorinated chemistry makes the single proton signal of the solvent easily identifiable.
| Nucleus | Estimated Chemical Shift (ppm) | Notes |
| ¹H NMR | A single peak is expected. Its exact position would need to be determined, but it would be the only solvent signal. | The chemical shift will be influenced by the isomeric ratio. |
| ¹³C NMR | Multiple signals are expected for the four carbon atoms, with splitting due to C-F coupling. | The olefinic carbons will be in the range of 110-140 ppm. |
| ¹⁹F NMR | Signals corresponding to the two CF₃ groups are expected. | The chemical shifts will be distinct for the (E) and (Z) isomers. |
Experimental Protocols
Safety Precautions
This compound is a volatile and potentially hazardous chemical. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.
General Sample Preparation for Spectroscopic Analysis
The following is a general workflow for preparing a sample for spectroscopic analysis using this compound.
Caption: General workflow for spectroscopic sample preparation and analysis.
-
Analyte Preparation: Ensure the analyte is dry and free of particulate matter. Weigh an appropriate amount of the analyte based on the spectroscopic technique and the expected solubility.
-
Solvent Dispensing: Due to its low boiling point (35-36 °C), this compound should be handled as a volatile liquid. It is recommended to cool the solvent prior to use to minimize evaporation. Dispense the required volume of the solvent in a fume hood.
-
Dissolution: Add the solvent to the weighed analyte. If necessary, gently agitate the mixture to facilitate dissolution. Sonication may be used cautiously, ensuring the container is sealed to prevent solvent loss.
-
Transfer: Quickly and carefully transfer the solution to the appropriate spectroscopic cell (e.g., quartz cuvette for UV-Vis, salt plates or liquid cell for IR, or NMR tube).
-
Sealing: For NMR spectroscopy and any measurements at elevated temperatures, it is crucial to properly seal the NMR tube to prevent the volatile solvent from evaporating, which would change the sample concentration and could damage the instrument.
Protocol for NMR Spectroscopy
This protocol outlines the steps for preparing a sample for NMR analysis using this compound.
Caption: Protocol for preparing a sample for NMR spectroscopy with a volatile solvent.
-
Weigh Analyte: Accurately weigh 1-10 mg of the analyte directly into a clean, dry vial.
-
Add Solvent: In a fume hood, add approximately 0.5-0.7 mL of chilled this compound to the vial containing the analyte.
-
Dissolve: Cap the vial and gently vortex or swirl to dissolve the analyte completely.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
Seal NMR Tube: Cap the NMR tube securely. For extended or variable temperature experiments, consider using a sealed NMR tube to prevent solvent evaporation.
-
Acquire Spectrum: Insert the NMR tube into the spectrometer and acquire the spectrum. It is advisable to acquire a spectrum of the pure solvent to identify the solvent's signals accurately.
Applications in Drug Development
The unique properties of this compound make it a potentially valuable tool in drug development, particularly for the analysis of fluorinated drug candidates.
Caption: Application of the solvent in the drug development process.
-
Solubility of Fluorinated Compounds: Many modern pharmaceutical compounds incorporate fluorine to enhance their metabolic stability and binding affinity. This solvent may offer improved solubility for highly fluorinated drug molecules and intermediates that are difficult to dissolve in common spectroscopic solvents.
-
Reaction Monitoring: In the synthesis of fluorinated pharmaceuticals, ¹⁹F NMR is a powerful tool for monitoring reaction progress. Using a fluorinated solvent with a simple ¹⁹F NMR spectrum can be advantageous.
-
Analysis of Fluoropolymers: In drug delivery systems, fluoropolymers are sometimes used. This solvent could be suitable for the spectroscopic analysis of such polymers.
Conclusion
This compound presents itself as a specialized solvent for spectroscopic analysis with potential applications in niche areas, especially those involving fluorinated molecules. Its low boiling point requires careful handling, but its unique properties may provide solutions for challenging analytical problems. Researchers are encouraged to determine the precise spectroscopic parameters (UV cutoff, IR windows, and NMR signals) experimentally before routine use.
References
Application Notes and Protocols for the Catalytic Conversion of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic conversion of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene, a key intermediate in the synthesis of valuable fluorinated compounds. The following sections detail the primary catalytic transformations, present quantitative data in structured tables, and provide detailed experimental protocols for key reactions.
Overview of Catalytic Conversion Pathways
This compound (CFC-1326mxz) is a versatile precursor that can be catalytically converted into other useful fluoro-chemicals. A primary application is its role in a multi-step synthesis to produce Z-1,1,1,4,4,4-hexafluoro-2-butene (Z-HFO-1336mzz), a compound with a low global warming potential. The overall synthetic pathway involves two main catalytic steps:
-
Dehydrochlorination: The catalytic removal of hydrogen chloride (HCl) from this compound to yield 1,1,1,4,4,4-hexafluoro-2-butyne.
-
Selective Hydrogenation: The subsequent catalytic hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne to produce the desired Z-1,1,1,4,4,4-hexafluoro-2-butene.
This document provides detailed protocols for the synthesis of the starting material, this compound, and the subsequent catalytic hydrogenation step.
Synthesis of this compound (Starting Material)
A common method for the synthesis of a mixture of (E)- and (Z)-2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene is the dehydrohalogenation of a suitable precursor, such as 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane.[1][2]
Quantitative Data for Dehydrohalogenation
| Parameter | Value | Reference |
| Precursor | 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane | [1] |
| Base | Potassium Hydroxide (KOH) | [1] |
| Catalyst | Tetrabutylammonium Bromide (Bu₄NBr) | [1] |
| Solvent | Water | [1] |
| Product Yield (E/Z mixture) | 52% | [1] |
| Isomer Ratio (E/Z) | ~4:5 | [1] |
Experimental Protocol: Dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane
This protocol is adapted from the dehydrohalogenation reaction described by A. V. Shastnev, et al.[1]
Materials:
-
2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (Bu₄NBr)
-
Deionized water
Procedure:
-
In a reaction vessel equipped with a stirrer, add 1.3 equivalents of potassium hydroxide (KOH) to water.
-
Add 5 mol % of tetrabutylammonium bromide (Bu₄NBr) to the aqueous KOH solution.
-
While stirring, add 1 equivalent of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane to the reaction mixture.
-
Continue stirring the mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or NMR).
-
Upon completion of the reaction, separate the organic phase containing the product mixture of (E)- and (Z)-2-chloro-1,1,1,4,4,4-hexafluoro-2-butene.
-
The crude product can be purified by distillation to yield a mixture of the (E) and (Z) isomers.
Catalytic Conversion to Z-1,1,1,4,4,4-hexafluoro-2-butene
The conversion of this compound to Z-1,1,1,4,4,4-hexafluoro-2-butene proceeds via the intermediate 1,1,1,4,4,4-hexafluoro-2-butyne. The subsequent selective hydrogenation of this alkyne is a critical step.
Gas-Phase Selective Hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne
A highly effective method for this conversion is the gas-phase hydrogenation using a palladium-bismuth catalyst supported on porous aluminum fluoride (Pd + Bi/PAF).[3][4][5][6][7] The addition of bismuth to the palladium catalyst has been shown to improve both the activity and selectivity of the reaction.[7]
Experimental Protocol: Gas-Phase Hydrogenation
Catalyst Preparation (General Procedure):
The porous aluminum fluoride (PAF) support can be prepared by the fluorination of alumina with HF.[8] The Pd-Bi catalyst can then be prepared by co-impregnation of the PAF support with solutions of palladium and bismuth salts, followed by drying and reduction.
Hydrogenation Procedure:
-
Pack a fixed-bed reactor with the prepared Pd + Bi/PAF catalyst.
-
Heat the reactor to the desired reaction temperature.
-
Introduce a gaseous stream of 1,1,1,4,4,4-hexafluoro-2-butyne and hydrogen into the reactor at a controlled molar ratio and flow rate.
-
The reaction is typically carried out at atmospheric or slightly elevated pressure.
-
The effluent gas stream from the reactor, containing the product Z-1,1,1,4,4,4-hexafluoro-2-butene, unreacted starting materials, and any byproducts, is collected and analyzed (e.g., by gas chromatography) to determine conversion and selectivity.
Liquid-Phase Selective Hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne
An alternative to gas-phase hydrogenation is the liquid-phase semi-hydrogenation using a Lindlar catalyst.[9][10][11] This method is a classic approach for the stereoselective conversion of alkynes to Z-alkenes.
Note: A detailed experimental protocol with quantitative yield and selectivity for the liquid-phase hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne using a Lindlar catalyst is not explicitly detailed in the reviewed literature. The following is a general protocol.
Experimental Protocol: Liquid-Phase Hydrogenation
Materials:
-
1,1,1,4,4,4-hexafluoro-2-butyne
-
Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)
-
An appropriate solvent (e.g., hexane, ethanol)
-
Hydrogen gas
Procedure:
-
In a suitable pressure reactor (e.g., a Parr hydrogenator), dissolve 1,1,1,4,4,4-hexafluoro-2-butyne in the chosen solvent.
-
Add the Lindlar's catalyst to the solution. The catalyst loading will need to be optimized for the specific reaction scale.
-
Seal the reactor and purge with hydrogen gas to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by monitoring hydrogen uptake or by periodically analyzing aliquots of the reaction mixture.
-
Once the desired conversion is reached, depressurize the reactor and filter off the catalyst.
-
The product, Z-1,1,1,4,4,4-hexafluoro-2-butene, can be isolated from the filtrate by removal of the solvent.
Visualized Workflows and Relationships
Overall Synthesis Pathway
The following diagram illustrates the multi-step synthesis from a halogenated butane precursor to the final product, Z-1,1,1,4,4,4-hexafluoro-2-butene.
Caption: Multi-step synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene.
Experimental Workflow for Gas-Phase Hydrogenation
This diagram outlines the key steps in the gas-phase hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne.
Caption: Workflow for gas-phase catalytic hydrogenation.
References
- 1. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene from hexachlorobutadiene - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 5. Synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene from hexachlorobutadiene | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. Synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene from hexachlorobutadiene - 北京理工大学 [pure.bit.edu.cn:443]
- 7. researchgate.net [researchgate.net]
- 8. US6187280B1 - Process for the preparation of aluminum fluoride - Google Patents [patents.google.com]
- 9. US20110288346A1 - Process for cis 1,1,1,4,4,4-hexafluoro-2-butene - Google Patents [patents.google.com]
- 10. KR20240167093A - Integrated process for the production of z-1,1,1,4,4,4-hexafluoro-2-butene - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
Application Notes and Protocols: Addition Reactions of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for addition reactions across the carbon-carbon double bond of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene. This fluorinated olefin is a versatile building block in organic synthesis. The presence of two trifluoromethyl groups and a chlorine atom on the double bond significantly influences its reactivity, making it a subject of interest for creating complex fluorinated molecules. Such molecules are highly sought after in pharmaceutical and agrochemical research due to the unique properties conferred by fluorine, such as enhanced metabolic stability and bioavailability.[1][2]
Overview of Reactivity
This compound (isomers often designated as 6a,b ) possesses an electron-poor double bond due to the strong electron-withdrawing effects of the two trifluoromethyl (CF₃) groups. This electronic nature dictates the types of addition reactions it can undergo. The primary transformations involve electrophilic and free-radical additions. The double bond serves as a key functional group for introducing new atoms and functional groups, leading to a variety of saturated hexafluorobutane derivatives.[1]
Key Addition Reactions and Protocols
This section details specific addition reactions investigated for this compound, including halogenation.
The addition of bromine across the double bond is a well-established method for converting alkenes to vicinal dibromides. In the case of this compound, this reaction proceeds efficiently under the influence of sunlight, suggesting a free-radical mechanism.
Reaction Scheme: (Z, E)-CF₃-CH=C(Cl)-CF₃ + Br₂ → CF₃-CH(Br)-C(Br)(Cl)-CF₃
Experimental Protocol: Synthesis of 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane (16) [3]
-
Reactants: A mixture of (Z, E)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes (6a,b ).
-
Reagent: Bromine (Br₂).
-
Conditions: The reaction is carried out under the influence of sunlight.
-
Procedure:
-
To a solution of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes (6a,b ), add an equimolar amount of bromine.
-
Expose the reaction mixture to direct sunlight to initiate the reaction.
-
Monitor the reaction progress by observing the disappearance of the bromine color.
-
After the reaction is complete, remove any excess bromine and solvent under reduced pressure.
-
-
Purification: The crude product, 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane (16 ), can be purified by distillation.[3]
Data Summary:
| Reactant | Reagent | Product | Yield | Conditions | Reference |
| 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butenes (6a,b ) | Bromine (Br₂) | 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane (16 ) | 84% | Sunlight | [3] |
While a specific protocol for the hydrohalogenation of this compound is not detailed in the provided literature, the principles of electrophilic addition to alkenes can be applied to predict the likely outcome. The addition of strong Brønsted acids like HBr or HCl would proceed via a carbocation intermediate.[4] According to Markovnikov's rule, the proton will add to the carbon that results in the more stable carbocation.[4][5]
Predicted Regioselectivity:
The stability of the intermediate carbocation is influenced by the strongly electron-withdrawing CF₃ groups. The proton (H⁺) is expected to add to the carbon atom bonded to the chlorine, as the resulting carbocation on the other carbon would be slightly less destabilized by the adjacent CF₃ group.
Reaction Scheme (Predicted): CF₃-CH=C(Cl)-CF₃ + HX → CF₃-CH₂-C(X)(Cl)-CF₃ (Major Product)
General Protocol for Electrophilic Hydrohalogenation:
-
Reactants: this compound.
-
Reagent: A strong Brønsted acid such as HCl, HBr, or HI.
-
Solvent: A non-coordinating, inert solvent such as dichloromethane or hexane.
-
Procedure:
-
Dissolve the butene derivative in the chosen solvent and cool the solution in an ice bath.
-
Bubble the gaseous hydrohalic acid (e.g., HCl or HBr) through the solution or add a solution of the acid.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by GC-MS or NMR).
-
Upon completion, wash the reaction mixture with a dilute solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The product can be purified by distillation or column chromatography.
Applications in Synthesis
The products of these addition reactions are valuable intermediates. For example, polyhalogenated butanes like 16 can undergo subsequent elimination reactions to generate other useful fluorinated building blocks, such as fluorinated allenes.[3] The ability to selectively add different functional groups across the double bond opens pathways to a wide range of highly functionalized, fluorine-containing small molecules for evaluation in drug discovery programs.
Visualizations
References
- 1. This compound | 400-44-2 | Benchchem [benchchem.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
- 4. Alkene Reactivity [www2.chemistry.msu.edu]
- 5. 5.1 Electrophilic Addition Reactions of Alkenes: Markovnikov’s Rule – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
Synthesis of Novel Fluorinated Compounds from 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel fluorinated compounds, primarily fluorinated allenes and heterocycles, using 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene as a starting material. This versatile building block offers a gateway to a variety of valuable molecules with potential applications in medicinal chemistry and materials science.
Introduction
This compound is a highly functionalized olefin containing two trifluoromethyl groups and a reactive chlorine atom. Its unique electronic and steric properties make it an excellent substrate for a range of chemical transformations, including halogenation, dehydrohalogenation, and cycloaddition reactions. These reactions provide access to novel fluorinated allenes, which are important building blocks in organic synthesis, and various heterocyclic compounds with potential biological activity.
I. Synthesis of Fluorinated Allenes
Fluorinated allenes are valuable intermediates in organic synthesis, allowing for the construction of complex molecular architectures. The following protocols detail a synthetic route to 1,1,4,4,4-pentafluorobuta-1,2-diene starting from this compound.
Experimental Workflow: Synthesis of Fluorinated Allenes
Caption: Workflow for the synthesis of a fluorinated allene.
Experimental Protocols
1. Synthesis of 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane
This protocol describes the bromination of a mixture of (E/Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes.
-
Materials:
-
(E/Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes
-
Bromine (Br₂)
-
-
Procedure:
-
To a suitable reaction vessel, add (E/Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes.
-
Slowly add a stoichiometric amount of bromine while exposing the reaction mixture to sunlight.
-
The reaction is complete when the characteristic color of bromine disappears.
-
The crude product, 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane, is obtained in high yield and can be used in the next step without further purification.
-
2. Synthesis of (Z,E)-2-Bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-enes
This protocol describes the dehydrobromination of 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane.
-
Materials:
-
2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Pentane
-
-
Procedure:
-
Dissolve 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane in pentane.
-
Add DBU dropwise to the solution at room temperature.
-
Stir the reaction mixture for the appropriate time to ensure complete dehydrobromination.
-
After the reaction is complete, the mixture is washed with water to remove DBU hydrobromide.
-
The organic layer is dried and the solvent is removed to yield a mixture of (Z,E)-2-bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-enes.
-
The isomers can be separated by distillation.
-
3. Synthesis of 1,1,4,4,4-Pentafluorobuta-1,2-diene
This protocol describes the final step to the fluorinated allene.
-
Materials:
-
(E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene
-
Butyllithium (BuLi) in heptane
-
-
Procedure:
-
Dissolve a mixture of (E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene in heptane.
-
Cool the solution to -80 °C.
-
Slowly add 1.2 equivalents of butyllithium solution.
-
Stir the reaction mixture at -80 °C for 1 hour, then allow it to warm to room temperature.
-
The reaction progress can be monitored by NMR to confirm the formation of the allene.
-
| Reaction Step | Starting Material | Reagents | Product | Yield (%) |
| Bromination | This compound | Br₂, sunlight | 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | 84[1] |
| Dehydrohalogenation | 2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane | 1.3 equiv. KOH, 5 mol% Bu₄NBr, H₂O | 2-Chloro-1,1,1,4,4,4-hexafluoro-2-enes & 2-Iodo-1,1,1,4,4,4-hexafluoro-2-enes | 52 and 34 respectively[1] |
II. Synthesis of Fluorinated Heterocycles
The trifluoromethyl groups on the butene backbone also facilitate the synthesis of various heterocyclic compounds with potential applications in drug discovery.
A. Synthesis of Bis(trifluoromethyl)pyrazoles
Bis(trifluoromethyl)pyrazoles have been identified as inhibitors of the NFAT (Nuclear Factor of Activated T-cells) transcription factor, a key regulator of immune responses.[2]
Signaling Pathway: Inhibition of NFAT Activation by Bis(trifluoromethyl)pyrazoles
Caption: Inhibition of NFAT nuclear translocation by bis(trifluoromethyl)pyrazoles.
Experimental Protocol: Synthesis of 3,5-Bis(trifluoromethyl)pyrazoles
This protocol describes a general method for the synthesis of 3,5-bis(trifluoromethyl)pyrazoles.[2]
-
Materials:
-
4-Nitrophenylhydrazine
-
1,1,1,5,5,5-Hexafluoro-2,4-pentanedione
-
Acid catalyst (e.g., HCl)
-
Reducing agent (e.g., Fe powder or H₂/Pd-C)
-
Carboxylic acid or acid chloride
-
Coupling agent (e.g., carbodiimide) or base scavenger
-
-
Procedure:
-
Condensation: React 4-nitrophenylhydrazine with 1,1,1,5,5,5-hexafluoro-2,4-pentanedione under acidic conditions to form the corresponding nitrophenyl pyrazole.
-
Reduction: Reduce the nitro group of the pyrazole derivative to an aniline using a suitable reducing agent.
-
Amide Coupling: Couple the resulting aniline with a carboxylic acid (using a coupling agent) or an acid chloride (in the presence of a base) to yield the final 3,5-bis(trifluoromethyl)pyrazole derivative.
-
| Reactant 1 | Reactant 2 | Product | Key Transformation |
| 4-Nitrophenylhydrazine | 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione | 1-(4-Nitrophenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole | Pyrazole ring formation |
| 1-(4-Nitrophenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole | Fe / NH₄Cl | 4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)aniline | Nitro group reduction |
B. Synthesis of 5,6-Bis(trifluoromethyl)-1,2,4-triazines
A patented method describes the synthesis of 5,6-bis(trifluoromethyl)-1,2,4-triazine derivatives from 1,1,1,4,4,4-hexafluorobut-2-ene and an oxalamide hydrazone. While the full detailed protocol is proprietary, the general transformation is outlined below.
Conceptual Workflow: Synthesis of a Bis(trifluoromethyl)-1,2,4-triazine
Caption: Conceptual workflow for the synthesis of a 1,2,4-triazine derivative.
Fluorinated 1,2,4-triazine derivatives have garnered significant interest due to their wide range of biological activities, including anti-HIV, anti-fungal, anti-cancer, and anti-inflammatory properties.[3]
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a variety of novel fluorinated compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of fluorinated allenes and heterocycles, opening avenues for the development of new therapeutic agents and advanced materials. Further investigation into the biological activities and reaction mechanisms of these novel compounds is warranted.
References
- 1. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic of Some New Fluorine Compounds Bearing 1,2,4-Triazine Moieties and the Related Hetero-Polycyclic Nitrogen Systems as Pharmacological Probes-Overview [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene by Distillation
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the purification of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene by distillation.
Troubleshooting Guide
This section addresses specific issues that may arise during the distillation process.
Question: Why am I experiencing poor separation between the E and Z isomers?
Answer: Separating geometric isomers by distillation can be challenging due to their often similar boiling points.
-
Insufficient Column Efficiency: Your distillation column may not have enough theoretical plates to resolve components with close boiling points. Consider using a column with a higher efficiency, such as a packed column (e.g., with Raschig rings or metal sponges) or a longer Vigreux column.[1][2]
-
Incorrect Reflux Ratio: A low reflux ratio can lead to incomplete separation. Increase the reflux ratio by adjusting the heat input to ensure a slow, steady distillation rate. This allows for more vaporization-condensation cycles, which enhances separation.[3]
-
Boiling Point Proximity: The boiling points of the (E) and (Z) isomers are very close. Standard fractional distillation may not be sufficient. Techniques like extractive distillation, which involves introducing a solvent to alter the relative volatilities of the components, might be necessary for high-purity separation.[4]
Question: My final product is contaminated with a high-boiling point impurity. How can I remove it?
Answer: High-boiling impurities should remain in the distillation flask if the distillation is performed correctly.
-
Distillation Temperature Too High: If the heating mantle is set too high, high-boiling impurities might be carried over with the vapor. Maintain a stable head temperature corresponding to the boiling point of the desired product.
-
Bumping/Splashing: Vigorous, uncontrolled boiling can cause liquid from the flask to splash directly into the condenser. Ensure smooth boiling by using boiling chips or a magnetic stirrer and applying heat gradually.
-
Re-distillation: If the product is already contaminated, a careful re-distillation is the most straightforward solution. Ensure the distillation head temperature does not exceed the target compound's boiling point.
Question: How can I address pressure fluctuations and unstable boiling during vacuum distillation?
Answer: Pressure instability is a common issue in vacuum distillation.
-
Leaks in the System: Even small leaks can cause pressure fluctuations. Check all joints, seals, and tubing for proper sealing. Ensure all ground glass joints are properly greased and clamped.
-
Inadequate Pumping Capacity: The vacuum pump may not be adequate for the size of your apparatus or the vapor load. Ensure your pump is in good working order and appropriately sized.
-
Bumping: Under vacuum, liquids can boil erratically (bump). Use a fine capillary tube to introduce a steady stream of air or nitrogen, or use a magnetic stirrer to ensure smooth boiling.
Question: I am observing significant product loss. What are the likely causes?
Answer: Product loss can occur at several stages of the distillation process.
-
Hold-up in the Column: The packing material or indentations in a fractionating column retain some liquid, which may not distill.[2] For small-scale distillations, use a column with lower hold-up.
-
Leaks: Vapors can escape through poorly sealed joints. As mentioned above, ensure the apparatus is airtight.
-
Condenser Inefficiency: If the condenser is not cold enough, some of the product vapor will pass through without condensing and be lost. Ensure a high flow rate of a cold coolant through the condenser.
-
Decomposition: Although the compound is relatively stable, prolonged heating could potentially cause decomposition.[5] Distill at the lowest possible temperature, using vacuum if necessary, to minimize thermal stress.
Frequently Asked Questions (FAQs)
What are the key physical properties of this compound?
Understanding the physical properties is critical for designing an effective distillation protocol. Key data is summarized below. Note the discrepancy in reported boiling points, which may be due to different experimental conditions or isomeric differences.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₄HClF₆ | [6][7] |
| Molecular Weight | 198.49 g/mol | [6][7] |
| Boiling Point | 35-36 °C | [8] |
| 70 °C at 760 mmHg | [9][10] | |
| Melting Point | -106.1 °C | [8] |
| Density | 1.502 g/cm³ or 1.4909 g/cm³ | [8][9] |
| Vapor Pressure | 142 mmHg at 25 °C |[9] |
What are the common impurities from the synthesis of this compound?
Impurities depend on the synthetic route. Common contaminants may include isomers, starting materials, and byproducts from side reactions.
Table 2: Potential Impurities and their Boiling Points
| Impurity | Boiling Point (°C) | Separation Strategy | Source(s) |
|---|---|---|---|
| (E/Z)-Isomer | Close to product's b.p. | High-efficiency fractional or extractive distillation. | [11][12] |
| 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane | ~112 °C | Simple or fractional distillation (impurity remains in flask). | [11][12] |
| 1,1,1,4,4,4-hexafluorobutane | ~ -2 °C | Fractional distillation (impurity distills first). | [13] |
| 2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes | Likely higher than product | Simple or fractional distillation. | [11][12] |
| Synthesis Solvents (e.g., DMF) | High (e.g., DMF: 153 °C) | Simple distillation. |[14] |
What type of distillation is most effective for purification?
For separating components with boiling points that differ by less than 25 °C, such as the E/Z isomers, fractional distillation is necessary.[3] If simple fractional distillation is insufficient, extractive distillation may be required, where a solvent is added to modify the relative volatility of the components, making them easier to separate.[4] For removing high-boiling solvents or precursors, a simple distillation is often adequate.
Does this compound form azeotropes?
What are the essential safety precautions for handling this compound during distillation?
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, flame-resistant impervious clothing, and appropriate chemical-resistant gloves.[9]
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9][16]
-
Fire Safety: This compound is flammable.[9] Keep it away from open flames, sparks, and hot surfaces. Use heating mantles, not open flames, for distillation. Ensure fire-extinguishing media (CO₂, dry chemical) are accessible.[16]
-
Accidental Release: In case of a spill, prevent further leakage if safe to do so. Absorb the spill with an inert material and dispose of it as hazardous waste.[9]
-
First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the skin with water. For eye contact, rinse cautiously with water for at least 15 minutes. If inhaled, move the victim to fresh air.[9][16]
Experimental Protocols
Methodology: Fractional Distillation of this compound
This protocol outlines a general procedure for laboratory-scale fractional distillation.
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the diagram below in a certified chemical fume hood.
-
Use a round-bottom flask of an appropriate size (should be 1/2 to 2/3 full with the crude material).
-
Add a magnetic stir bar or boiling chips to the flask to ensure smooth boiling.
-
Attach a fractionating column (e.g., Vigreux or packed) to the flask. Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.[3]
-
Place a distillation head with a thermometer on top of the column. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser.
-
Attach a condenser and ensure a steady flow of cold water (in at the bottom, out at the top).
-
Use a collection flask, which may need to be cooled in an ice bath to minimize loss of the volatile product.
-
-
Distillation Procedure:
-
Charge the round-bottom flask with the crude this compound.
-
Begin stirring and gently heat the flask using a heating mantle.
-
Observe the liquid as it begins to boil and the vapor rises through the column.
-
Adjust the heat so that the vapor front rises slowly and steadily up the column. A slow rate is crucial for good separation.[3]
-
Allow the system to reach equilibrium, where a "reflux ring" of condensing vapor is visible in the column and the temperature at the distillation head stabilizes.
-
Collect any initial low-boiling fractions (forerun) in a separate flask and dispose of them appropriately.
-
When the temperature at the distillation head stabilizes at the boiling point of the desired product (approx. 35-36 °C or 70 °C), switch to a clean, pre-weighed collection flask.[8][9]
-
Maintain a slow and steady distillation rate (e.g., 1-2 drops per second).
-
-
Shutdown:
-
Stop the distillation when only a small amount of residue remains in the distilling flask or when the temperature begins to rise sharply, indicating that a higher-boiling impurity is starting to distill. Never distill to dryness.
-
Turn off the heat and allow the apparatus to cool completely before disassembling.
-
Visualizations
Caption: Troubleshooting workflow for poor separation.
Caption: Diagram of a fractional distillation apparatus.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. US8871987B2 - Purification of cis-1,1,1,4,4,4-hexafluoro-2-butene via extractive distillation - Google Patents [patents.google.com]
- 5. US9758452B2 - Integrated process for the production of Z-1,1,1,4,4,4-hexafluoro-2-butene - Google Patents [patents.google.com]
- 6. This compound CAS#: 400-44-2 [m.chemicalbook.com]
- 7. This compound, (2Z)- | C4HClF6 | CID 5371687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 400-44-2 | 1300-7-12 | this compound | SynQuest Laboratories [synquestlabs.com]
- 9. echemi.com [echemi.com]
- 10. Page loading... [wap.guidechem.com]
- 11. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. US9592413B2 - Azeotrope-like compositions of cis-1,1,1,4,4,4-hexafluoro-2-butene - Google Patents [patents.google.com]
- 16. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene synthesis.
Troubleshooting Guide & FAQs
Q1: My yield of this compound is significantly lower than expected. What are the potential causes and solutions?
Low yields can often be attributed to the formation of side products. In the common synthesis via dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane, a significant portion of the starting material can be converted into 2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes through the concurrent elimination of hydrogen chloride.[1]
Troubleshooting Steps:
-
Product Analysis: Confirm the presence of the iodo-byproduct using analytical techniques such as GC-MS or NMR spectroscopy.
-
Purification: The desired 2-chloro-1,1,1,4,4,4-hexafluoro-2-butenes can be separated from the higher-boiling iodo-byproduct by distillation.[1]
-
Reaction Conditions: While the provided literature focuses on a specific set of conditions, careful optimization of the base concentration and reaction time may influence the ratio of chloro- to iodo-alkene products.
Q2: I have obtained a mixture of (E) and (Z) isomers of this compound. How can I control the isomeric ratio or separate the isomers?
The dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane typically produces a mixture of (E) and (Z) isomers.[1] The separation of these geometric isomers can be challenging due to their similar physical properties.
Potential Solutions:
-
Isomerization: In some cases, photoisomerization using UV irradiation can be employed to convert one isomer into the other, potentially driving the equilibrium towards the desired isomer.
-
Chromatographic Separation: While difficult, specialized chromatography techniques such as preparative gas chromatography (prep-GC) or high-performance liquid chromatography (HPLC) with a suitable stationary phase might allow for the separation of the (E) and (Z) isomers.
-
Accepting the Mixture: For some applications, a mixture of isomers may be acceptable. It is crucial to determine the specific requirements of the downstream process.
Q3: What is the role of the phase-transfer catalyst, and can I use an alternative?
A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (Bu4NBr), is crucial for facilitating the reaction between the organic-soluble substrate (2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane) and the aqueous base (potassium hydroxide). The PTC transports the hydroxide ions into the organic phase, enabling the elimination reaction to occur.
Considerations for Alternatives:
-
The efficiency of the PTC can influence the reaction rate and yield.
-
Other quaternary ammonium salts or phosphonium salts could potentially be used, but their effectiveness would need to be experimentally validated for this specific reaction.
-
Factors to consider when choosing a PTC include its solubility in both phases, stability under the reaction conditions, and cost.
Data Presentation
Table 1: Product Distribution in the Dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane
| Product | Yield | Isomer Ratio (E/Z) |
| 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butenes (6a,b) | 52% | ≈4:5 |
| 2-Iodo-1,1,1,4,4,4-hexafluorobut-2-enes (7a,b) | 34% | ≈1:2 |
Data sourced from a study on the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane.[1]
Experimental Protocols
Key Experiment: Synthesis of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butenes via Dehydrohalogenation
This protocol is based on the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane.
Materials:
-
2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane (starting material)
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (Bu4NBr)
-
Water (H₂O)
Procedure:
-
A reaction vessel is charged with 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane.
-
An aqueous solution of potassium hydroxide (1.3 equivalents) is prepared.
-
Tetrabutylammonium bromide (5 mol %) is added to the aqueous KOH solution.
-
The KOH/Bu4NBr solution is added to the starting material.
-
The reaction mixture is stirred at room temperature.
-
Upon completion, the organic phase is separated.
-
The crude product is purified by distillation to separate the desired 2-chloro-1,1,1,4,4,4-hexafluoro-2-butenes from the 2-iodo-1,1,1,4,4,4-hexafluorobut-2-ene byproduct.[1]
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Separation of (E) and (Z) Isomers of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful separation of (E) and (Z) isomers of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for separating the (E) and (Z) isomers of this compound?
A1: The primary methods for separating the geometric isomers of this compound include fractional distillation, gas chromatography (GC), and High-Performance Liquid Chromatography (HPLC).[1] Selective crystallization may also be a possibility, though it can be less predictable.[1]
Q2: How can I identify the (E) and (Z) isomers after separation?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for isomer identification. Specifically, ¹⁹F NMR is highly informative. The coupling constant between fluorine atoms across the double bond can distinguish between the isomers.[1][2] For 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes, the ⁵JFFcis coupling constant is approximately 0 Hz for the (Z)-isomer and around 11 Hz for the (E)-isomer.[2]
Q3: What is the typical ratio of (E) and (Z) isomers produced in a synthesis?
A3: The isomer ratio is dependent on the synthetic route. For instance, the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane can yield a mixture with an (E) to (Z) isomer ratio of approximately 4:5.[2]
Q4: Can the isomers interconvert?
A4: Yes, isomerization is possible. For example, some fluorinated butenes can undergo photoisomerization, where UV irradiation can convert one isomer to the other.[1] This is an important consideration during handling and storage of the separated isomers.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or no separation of isomers. | Insufficient column efficiency (too few theoretical plates). | - Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing).- Ensure the column is well-insulated to maintain a proper temperature gradient. |
| Boiling points of the isomers are very close. | - Perform the distillation under reduced pressure (vacuum distillation) to increase the difference in boiling points.[3]- Consider using extractive distillation with a suitable solvent to alter the relative volatilities.[4] | |
| Flooding of the distillation column. | - The vapor flow rate is too high. Reduce the heating rate of the reboiler.- The reflux ratio may be too high. Adjust the reflux ratio.[5] | |
| Weeping of the distillation column. | - The vapor flow rate is too low. Increase the heating rate of the reboiler to ensure sufficient vapor velocity to support the liquid on the trays or packing.[5] |
Gas Chromatography (GC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak resolution. | Inappropriate GC column. | - Use a column with a stationary phase that provides good selectivity for halogenated compounds. PFP (pentafluorophenyl) or certain polymeric C18 phases can be effective.[6]- A longer column will provide more theoretical plates and better separation. |
| Incorrect oven temperature program. | - Optimize the temperature ramp. A slower ramp rate can improve the separation of closely eluting peaks. | |
| Carrier gas flow rate is not optimal. | - Determine the optimal flow rate for your column and carrier gas. Flow rates that are too high or too low can decrease resolution. | |
| Peak tailing. | Active sites in the injector liner or on the column. | - Deactivate the injector liner or use a liner with a non-reactive surface.- Condition the column according to the manufacturer's instructions.- Trim the first few centimeters of the column to remove contaminants.[7] |
| Sample overload. | - Dilute the sample or inject a smaller volume. | |
| Ghost peaks appearing in the chromatogram. | Contamination in the injector, column, or carrier gas. | - Clean the injector and replace the septum and liner.- Bake out the column at a high temperature (within its limits).- Ensure high-purity carrier gas and use gas traps. |
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Co-elution of isomers. | Incorrect stationary phase. | - For geometric isomers, a porous graphitic carbon column can be effective.[6]- Chiral stationary phases can sometimes resolve geometric isomers.[8] |
| Mobile phase composition is not optimal. | - Systematically vary the mobile phase composition to improve selectivity. For normal phase, adjust the ratio of non-polar and polar solvents. | |
| Broad peaks. | Extra-column band broadening. | - Minimize the length and diameter of tubing between the injector, column, and detector.- Ensure all fittings are properly connected. |
| Column degradation. | - Flush the column with a strong solvent to remove contaminants.- If performance does not improve, replace the column. |
Quantitative Data Summary
| Separation Method | Compound Mixture | Yield | Isomer Ratio (E:Z) | Reference |
| Distillation | 2-Chloro-1,1,1,4,4,4-hexafluorobut-2-enes (6a,b) and 2-Iodo-1,1,1,4,4,4-hexafluorobut-2-enes (7a,b) | 52% for 6a,b; 34% for 7a,b | ~4:5 for 6a,b; ~1:2 for 7a,b | [2] |
Experimental Protocols
Fractional Distillation
This protocol is a general guideline and should be optimized for your specific equipment and sample volume.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware is dry and joints are properly sealed.
-
For pressures below atmospheric, connect the apparatus to a vacuum pump with a pressure gauge and controller.
-
-
Procedure:
-
Charge the round-bottom flask with the mixture of (E) and (Z) isomers. Add boiling chips or a magnetic stir bar.
-
If performing vacuum distillation, slowly reduce the pressure to the desired level.
-
Begin heating the flask gently.
-
As the mixture begins to boil, observe the vapor rising through the column.
-
Adjust the heating to maintain a slow and steady distillation rate. A distillation temperature of approximately 35°C at atmospheric pressure has been reported for the chloro-isomers.[1]
-
Monitor the temperature at the distillation head. A stable temperature indicates that a pure component is distilling.
-
Collect the fractions in separate receiving flasks. The lower boiling point isomer will distill first.
-
Analyze the collected fractions by GC or NMR to determine their isomeric purity.
-
Gas Chromatography (GC)
This is a starting point for method development.
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
GC Column: A mid-to-high polarity column is recommended. For example, a column with a cyanopropylphenyl or a trifluoropropyl stationary phase. A common starting point is a 30 m x 0.25 mm ID x 0.25 µm film thickness column.
-
-
GC Conditions:
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C (FID)
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 5 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (adjust as needed based on sample concentration).
-
-
Analysis:
-
Inject the sample mixture.
-
Identify the peaks corresponding to the (E) and (Z) isomers based on their retention times. The elution order will depend on the specific column and conditions used.
-
Integrate the peak areas to determine the relative amounts of each isomer.
-
Isomer Identification by ¹⁹F NMR Spectroscopy
-
Sample Preparation:
-
Dissolve a small amount of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum on a high-field NMR spectrometer.
-
-
Data Analysis:
-
Reference the spectrum appropriately.
-
Identify the signals corresponding to the trifluoromethyl (-CF₃) groups.
-
For the (E)-isomer, the ¹⁹F NMR spectrum in CDCl₃ is expected to show signals at approximately -57.78 ppm and -65.53 ppm.[1]
-
The (Z)-isomer will have different chemical shifts.
-
Crucially, analyze the coupling patterns. A ⁵JFF coupling constant of around 11.3 Hz between the two CF₃ groups is characteristic of the (E)-isomer, while this coupling is near 0 Hz for the (Z)-isomer.[1][2]
-
Visual Diagrams
Caption: Experimental workflow for the separation and analysis of isomers.
Caption: Troubleshooting logic for poor isomer separation.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. US4514574A - Process for separating isomeric mixtures - Google Patents [patents.google.com]
- 4. US8871987B2 - Purification of cis-1,1,1,4,4,4-hexafluoro-2-butene via extractive distillation - Google Patents [patents.google.com]
- 5. fiveable.me [fiveable.me]
- 6. Separation of 2-Chloro, 4-Fluorotoluene to its isomer - Chromatography Forum [chromforum.org]
- 7. gcms.cz [gcms.cz]
- 8. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene
This guide provides troubleshooting advice and answers to frequently asked questions regarding side products encountered in reactions involving 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound that I might encounter?
A1: this compound exists as two geometric isomers: (E) and (Z). It is common for reactions to produce a mixture of both.[1][2][3] The ratio of these isomers can depend on the reaction conditions, and they may have different reactivities in subsequent steps.[4] For example, in a dehydrohalogenation synthesis using potassium hydroxide and a phase-transfer catalyst, the E/Z isomer ratio was found to be approximately 4:5.[2]
Q2: What are the likely side products from the synthesis of this compound via dehydrohalogenation?
A2: When synthesizing this compound from a precursor like 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane, you may encounter several side products.[1][3] These can include:
-
Unreacted starting material: Incomplete reaction can leave the saturated precursor in your product mixture.
-
Competing elimination products: If your precursor has other leaving groups, you might see different elimination products. For instance, with 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane as a precursor, dehydroiodination can occur alongside dehydrochlorination, leading to the formation of iodinated butenes.[1][3]
Q3: I am using this compound as a reactant and see an unexpected alkyne in my analysis. What could it be?
A3: The unexpected alkyne is likely 1,1,1,4,4,4-hexafluoro-2-butyne. This can be formed through the dehydrochlorination of this compound, especially in the presence of a base.[4] This compound is a known subsequent product in reactions involving aqueous basic solutions and a phase transfer catalyst.[4]
Q4: Can oligomerization be a problem in reactions with this compound?
A4: While the provided literature does not specifically highlight oligomerization as a major side reaction for this compound, it is a potential side reaction for many alkenes, especially under certain catalytic conditions. The reactivity of fluorinated olefins can be complex, and self-reaction or co-oligomerization with other alkenes present could occur.[5] Monitoring your reaction for higher molecular weight species is recommended.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield and Complex Product Mixture | Reaction temperature is too high, leading to decomposition or multiple elimination pathways. | Optimize the reaction temperature by running a gradient to find the optimal balance between reaction rate and selectivity. |
| Presence of moisture leading to hydrolysis. | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. | |
| Incorrect stoichiometry or base concentration. | Carefully control the molar ratios of your reactants. Titrate your base to confirm its concentration before use. | |
| Product is an Undesired Mixture of (E) and (Z) Isomers | The reaction conditions do not favor the formation of the desired isomer. | Vary the solvent, base, and phase-transfer catalyst to alter the stereochemical outcome of the elimination.[2][4] Separation of isomers by distillation may be possible.[1][3] |
| Significant Amount of Unreacted Starting Material | Insufficient reaction time or temperature. | Increase the reaction time or cautiously increase the temperature while monitoring for side product formation. |
| Inefficient mixing, especially in multiphasic reactions. | Use a high-torque mechanical stirrer and consider a phase-transfer catalyst to improve interfacial contact.[4] | |
| Formation of 1,1,1,4,4,4-Hexafluoro-2-butyne | The reaction conditions (e.g., strong base, prolonged reaction time) are promoting a second dehydrochlorination. | Use a milder base or a stoichiometric amount of base. Quench the reaction as soon as the starting material is consumed to prevent further reaction of the product.[4] |
Side Product Summary
| Side Product | Likely Origin | Mitigation Strategy |
| (E) or (Z) Isomer | Non-stereoselective reaction conditions. | Modify reaction parameters (solvent, base, catalyst) to influence stereoselectivity.[2][4] Isomers may require physical separation (e.g., distillation).[1][3] |
| Unreacted Precursor | Incomplete reaction. | Increase reaction time, temperature, or improve mixing.[4] |
| Competing Halogenated Butenes | Precursor with multiple different halogen leaving groups. | Choose a precursor with a single type of leaving group if possible. Otherwise, optimize conditions to favor elimination of the desired halogen. |
| 1,1,1,4,4,4-Hexafluoro-2-butyne | Further dehydrochlorination of the desired product. | Use a milder or stoichiometric amount of base; shorten reaction time.[4] |
| Hydrolysis/Solvent Adducts | Presence of water or other nucleophilic solvents. | Use anhydrous reagents and solvents; perform the reaction under an inert atmosphere. |
| Oligomers | Self-reaction of the alkene. | Lower the reaction temperature; use a higher dilution; avoid catalysts known to promote olefin oligomerization.[5] |
Experimental Protocol: Synthesis of this compound via Dehydrohalogenation
This protocol is adapted from methodologies described for the dehydrohalogenation of halogenated hexafluorobutanes.[1][3]
Objective: To synthesize this compound from 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane while minimizing side products.
Materials:
-
2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane (precursor)
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (Bu₄NBr) (phase-transfer catalyst)
-
Deionized water
-
Anhydrous diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (1.3 equivalents) in deionized water.
-
Catalyst Addition: Add the phase-transfer catalyst, tetrabutylammonium bromide (5 mol %), to the aqueous KOH solution and stir until dissolved.
-
Precursor Addition: Add the 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane (1 equivalent) to the flask.
-
Troubleshooting Note: A slow, dropwise addition may help control any exotherm and improve selectivity.
-
-
Reaction: Heat the mixture to a gentle reflux and stir vigorously. Monitor the reaction progress by taking small aliquots, quenching them, extracting with ether, and analyzing by GC-MS or ¹⁹F NMR.
-
Troubleshooting Note: Over-refluxing can lead to the formation of 1,1,1,4,4,4-hexafluoro-2-butyne. Monitor for the disappearance of the starting material to avoid prolonged reaction times.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel.
-
Extraction: Extract the product with anhydrous diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Troubleshooting Note: Ensure the organic layer is thoroughly dry to prevent hydrolysis of the product during storage or distillation.
-
-
Purification: The crude product, which may be a mixture of (E) and (Z) isomers and other byproducts like iodo-butenes, can be purified by fractional distillation.[1][3]
Visualizations
Caption: Reaction pathway for the synthesis of this compound showing potential side products.
Caption: Troubleshooting workflow for identifying and addressing side products in reactions.
References
- 1. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
- 2. This compound | 400-44-2 | Benchchem [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US9758452B2 - Integrated process for the production of Z-1,1,1,4,4,4-hexafluoro-2-butene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Storage and Stabilization of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene
This guide provides researchers, scientists, and drug development professionals with essential information for the effective long-term storage and stabilization of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your valuable research materials.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of this compound.
Question: My previously colorless liquid sample of this compound has developed a yellow or brownish tint. What could be the cause and what should I do?
Answer:
-
Potential Causes:
-
Decomposition: The discoloration may be a sign of slow decomposition, potentially leading to the formation of conjugated systems or other chromophoric impurities. Halogenated alkenes can be susceptible to degradation, which can be initiated by factors such as exposure to light, air (oxygen), or trace impurities.
-
Contamination: The sample may have been contaminated with an external substance.
-
-
Recommended Actions:
-
Isolate the Sample: Segregate the discolored sample to prevent any potential cross-contamination with other batches.
-
Analytical Verification: Before further use, it is crucial to re-analyze the sample to determine its purity and identify any degradation products. Recommended analytical techniques include Gas Chromatography-Mass Spectrometry (GC-MS) to check for new, lower molecular weight impurities or isomers, and UV-Vis spectroscopy to characterize the species causing the color change.
-
Review Storage Conditions: Ensure the material has been stored according to the recommended guidelines (see FAQs below), particularly with respect to protection from light and air.
-
Consider a Stabilizer: If the discoloration is due to decomposition, the addition of a suitable stabilizer may be necessary for future long-term storage.
-
Question: I have observed the formation of a solid precipitate or cloudiness in my liquid this compound sample. What is happening and is the material still usable?
Answer:
-
Potential Causes:
-
Polymerization: The most likely cause of solid formation is polymerization. As a vinyl-containing compound, this compound can undergo radical polymerization, which can be initiated by heat, light, or trace impurities.
-
Contamination: The precipitate could be an insoluble contaminant.
-
-
Recommended Actions:
-
Do Not Use: If polymerization has occurred, the purity of the monomer is compromised. It is generally not recommended to use the material in reactions where stoichiometry and purity are critical.
-
Analytical Characterization: You can characterize the solid by techniques such as Fourier Transform Infrared (FTIR) spectroscopy to confirm if it is a polymer (e.g., by the disappearance of the C=C stretch and appearance of a broader C-C backbone signal).
-
Future Prevention: For future storage, it is highly recommended to add a polymerization inhibitor. Ensure that the storage temperature is kept low and the material is protected from light.
-
Question: The pressure in my storage vessel containing this compound seems to have increased. Should I be concerned?
Answer:
-
Potential Causes:
-
Decomposition with Gas Formation: Some decomposition pathways of halogenated compounds can lead to the formation of gaseous byproducts such as hydrogen chloride (HCl) or hydrogen fluoride (HF). This can occur through dehydrohalogenation.
-
Temperature Fluctuation: An increase in the ambient temperature will cause an increase in the vapor pressure of this volatile compound.
-
-
Recommended Actions:
-
Check the Temperature: First, verify if the storage area has experienced a significant temperature increase.
-
Handle with Extreme Caution: If decomposition is suspected, the gaseous byproducts (HCl, HF) are corrosive and toxic. Handle the vessel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-gas respiratory protection if necessary.
-
Analytical Testing: If it is safe to do so, a sample of the headspace gas can be analyzed by techniques like Gas Chromatography with a Thermal Conductivity Detector (GC-TCD) or Mass Spectrometry (GC-MS) to identify the components. A simple qualitative test for acidity (e.g., with damp litmus paper held near the vessel outlet) can indicate the presence of acidic gases, but this should be done with extreme care.
-
Consider an Acid Scavenger: For future storage, especially if there is a risk of moisture ingress or exposure to catalytic surfaces, adding an acid scavenger may be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, store the compound in a cool, dry, dark, and well-ventilated area. It should be kept away from heat, sources of ignition, and direct sunlight. The container should be tightly sealed to prevent exposure to air and moisture.
Q2: What type of container material is recommended for storing this compound?
A2: Fluorinated polymers such as PTFE (Teflon) or PFA are ideal for wetted parts due to their high chemical resistance. Borosilicate glass is also a suitable option for laboratory-scale storage, provided it is protected from light (e.g., by using an amber bottle or storing it in a dark cabinet). Avoid reactive metals that could catalyze decomposition.
Q3: Should I add a stabilizer to this compound for long-term storage?
A3: For long-term storage (greater than 6 months), adding a polymerization inhibitor is a prudent measure. The choice of stabilizer will depend on the intended downstream application, as it will need to be removed or be compatible with your reaction conditions.
Q4: What are some recommended stabilizers for this compound?
A4: Common polymerization inhibitors for vinyl compounds are good candidates. These are typically radical scavengers. The choice should be validated experimentally for your specific purity requirements and storage duration.
Q5: How can I monitor the stability of my stored this compound over time?
A5: A regular quality control schedule is recommended. This should involve periodic testing of a representative sample from the stored batch. Purity assessment by GC-FID or GC-MS is a robust method to detect the emergence of degradation products or isomers. A visual inspection for color change or precipitate formation should also be part of the routine check.
Data Presentation
Table 1: Recommended Polymerization Inhibitors
| Stabilizer Class | Example Compounds | Typical Concentration (ppm) | Mechanism of Action |
| Phenolic Inhibitors | Hydroquinone (HQ), 4-Methoxyphenol (MEHQ), 4-tert-Butylcatechol (TBC) | 50 - 200 | Radical Scavenger |
| Stable Free Radicals | TEMPO (2,2,6,6-Tetrame-thylpiperidine-1-oxyl) | 10 - 100 | Radical Scavenger |
| Amines | Phenothiazine | 100 - 500 | Radical Scavenger |
Note: The optimal concentration should be determined experimentally.
Table 2: Storage Material Compatibility
| Material | Compatibility | Notes |
| PTFE, PFA, FEP | Excellent | Highly inert to halogenated compounds. |
| Borosilicate Glass | Good | Should be amber or stored in the dark. |
| Stainless Steel (316) | Fair | Can be used, but risk of catalysis of decomposition, especially if impurities are present. |
| Aluminum | Poor | Reactive with halogenated compounds. Avoid. |
| Elastomers (e.g., Viton) | Good | Check specific grade for compatibility with fluorinated solvents. |
| Natural Rubber, Buna-N | Poor | Likely to swell or degrade. Avoid. |
Table 3: Analytical Techniques for Stability Monitoring
| Technique | Purpose | Detects |
| Gas Chromatography (GC-FID/GC-MS) | Purity assessment and impurity profiling | Volatile degradation products, isomers, oligomers |
| Fourier Transform Infrared (FTIR) Spectroscopy | Functional group analysis | Loss of C=C bond (polymerization), formation of C=O (oxidation) |
| Ion Chromatography (IC) | Detection of ionic impurities | Chloride and fluoride ions from dehydrohalogenation |
| Karl Fischer Titration | Water content measurement | Presence of moisture which can promote decomposition |
Experimental Protocols
Protocol 1: Screening for an Effective Stabilizer
Objective: To determine the most effective stabilizer and its optimal concentration for the long-term storage of this compound.
Materials:
-
High-purity this compound
-
Candidate stabilizers (e.g., MEHQ, TBC, TEMPO)
-
Small, amber glass vials with PTFE-lined caps
-
Analytical balance
-
GC-MS system
Procedure:
-
Prepare stock solutions of each candidate stabilizer in a compatible, volatile solvent (e.g., dichloromethane).
-
Dispense a known volume of this compound into a series of labeled vials.
-
Spike the vials with the stabilizer stock solutions to achieve a range of final concentrations (e.g., 0, 50, 100, 200 ppm).
-
Gently agitate the vials to ensure homogeneity.
-
If a solvent was used to introduce the stabilizer, gently purge with an inert gas (e.g., nitrogen or argon) to evaporate the solvent.
-
Tightly seal the vials.
-
Prepare a control sample with no added stabilizer.
-
Analyze an initial sample (T=0) from each vial by GC-MS to confirm the initial purity and the absence of degradation products.
-
Place the vials in an oven at a moderately elevated temperature (e.g., 40-50 °C) to accelerate aging.
-
At regular intervals (e.g., 1 week, 2 weeks, 1 month), remove a set of vials from the oven.
-
Allow the vials to cool to room temperature.
-
Analyze the samples by GC-MS and compare the purity and impurity profiles to the T=0 data and the control sample.
-
The most effective stabilizer will be the one that shows the least degradation of the parent compound at the lowest concentration over the duration of the study.
Protocol 2: Routine Purity Monitoring by GC-MS
Objective: To monitor the purity of a stored batch of this compound over time.
Materials:
-
Stored sample of this compound
-
High-purity solvent for dilution (if necessary, e.g., hexane or dichloromethane)
-
GC vials with septa caps
-
GC-MS system with a suitable capillary column (e.g., a mid-polarity column)
Procedure:
-
Sample Preparation:
-
Under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen), carefully extract a small aliquot of the stored liquid.
-
If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
GC Method: Use a temperature program that allows for the separation of the main component from potential lower and higher boiling point impurities. A typical program might start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
MS Method: The mass spectrometer should be set to scan a mass range that includes the molecular ion of the parent compound (m/z 198) and potential fragments and degradation products (e.g., m/z 31, 69, 129, 131).
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the main component as a percentage of the total peak area.
-
Identify any new peaks by comparing their mass spectra to a library (e.g., NIST) and to the mass spectrum of the parent compound. Pay close attention to potential isomers or dehydrohalogenation products.
-
Compare the results to previous analyses of the same batch to track any changes in purity or the formation of new impurities over time.
-
Visualizations
Caption: Troubleshooting Decision Tree for Storage Issues.
Caption: Workflow for an Accelerated Stability Study.
Caption: Potential Decomposition Pathways.
troubleshooting failed reactions with 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene
Welcome to the technical support center for 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting failed reactions and to answer frequently asked questions regarding the use of this versatile fluorinated building block.
Troubleshooting Failed Reactions
This section addresses specific issues that may be encountered during experiments involving this compound in a question-and-answer format.
Question 1: I am attempting to synthesize this compound via dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane using potassium hydroxide (KOH), but I am getting a low yield. What are the possible causes and solutions?
Answer:
Low yields in the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane are often attributed to several factors. Here are the common causes and recommended troubleshooting steps:
-
Insufficient Phase Transfer Catalyst: The reaction between the aqueous KOH and the organic substrate is inefficient without a phase transfer catalyst.
-
Solution: Ensure the presence of a suitable phase transfer catalyst, such as tetrabutylammonium bromide (Bu₄NBr), typically at a concentration of 5 mol %.[1]
-
-
Incorrect Stoichiometry of Base: An inappropriate amount of base can lead to incomplete reaction or the formation of byproducts.
-
Solution: Use a slight excess of KOH, typically around 1.3 equivalents, to ensure complete dehydrohalogenation.[1]
-
-
Reaction Temperature: While the reaction can proceed at room temperature, the rate may be slow.
-
Solution: Gently warming the reaction mixture may improve the reaction rate and yield. However, be cautious as higher temperatures can promote side reactions.
-
-
Formation of Byproducts: The dehydrohalogenation can lead to a mixture of products, including the desired this compound and 2-iodo-1,1,1,4,4,4-hexafluoro-2-butene, due to the concurrent elimination of hydrogen iodide and hydrogen chloride.[1]
-
Solution: The product ratio can be influenced by the reaction conditions. Careful monitoring of the reaction by GC-MS or NMR is recommended to optimize for the desired product. Purification by distillation is typically required to separate the chloro- and iodo-butenes.[1]
-
Question 2: My dehydrohalogenation reaction is producing a mixture of (E) and (Z) isomers of this compound. How can I control the isomeric ratio?
Answer:
The formation of a mixture of (E) and (Z) isomers is common in this dehydrohalogenation. The ratio is influenced by the reaction conditions and the starting material.
-
Understanding the Inherent Selectivity: The dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane with KOH and Bu₄NBr has been reported to yield an (E)/(Z) isomer ratio of approximately 4:5, indicating a slight preference for the (Z)-isomer under these conditions.[1]
-
Isomer Separation: The isomers can often be separated by careful fractional distillation.
-
Isomer Interconversion: In some cases, photoisomerization using UV light can be employed to convert one isomer to the other, if a specific isomer is desired for a subsequent reaction.
Question 3: I am trying to perform an addition reaction to the double bond of this compound, but the reaction is sluggish or fails to proceed. Why is this happening?
Answer:
The reactivity of the double bond in this compound is significantly influenced by the presence of two electron-withdrawing trifluoromethyl (CF₃) groups.
-
Electron-Deficient Double Bond: The CF₃ groups decrease the electron density of the C=C double bond, making it less susceptible to electrophilic attack compared to non-fluorinated alkenes.
-
Solution for Electrophilic Additions: More forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of stronger electrophiles/catalysts, may be necessary.
-
-
Suitability for Nucleophilic Attack: Due to its electron-deficient nature, the double bond is more susceptible to nucleophilic attack.
-
Solution: Consider exploring nucleophilic addition reactions if your synthetic strategy allows.
-
Question 4: I am observing the formation of fluoride ions in my reaction mixture when using this compound in the presence of an aqueous base. What is causing this decomposition?
Answer:
The presence of fluoride ions indicates the decomposition of the starting material or product. This is a known issue when using aqueous base with this compound.
-
Decomposition Pathway: It is believed that either the this compound starting material or the potential alkyne product (from dehydrochlorination) can decompose in the presence of aqueous base, leading to the formation of fluoride ions.
-
Mitigation Strategy: The addition of an alkali metal halide salt, such as sodium chloride, to the reaction mixture can help to reduce the amount of fluoride ion formation. It is thought that the salt stabilizes the phase transfer catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is primarily used as a versatile intermediate in the synthesis of other fluorinated compounds. Its reactive double bond and the presence of a chlorine atom allow for a variety of chemical transformations, making it a valuable building block in the development of new agrochemicals, pharmaceuticals, and materials.
Q2: What are the key safety precautions to take when handling this compound?
A2: this compound is a flammable liquid and should be handled with care.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2] Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, remove all sources of ignition and use appropriate absorbent material for containment.[2]
Q3: How can I confirm the identity and purity of my this compound sample?
A3: The most effective methods for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
-
¹⁹F NMR: This is particularly informative for fluorinated compounds and can be used to distinguish between the (E) and (Z) isomers based on the ⁵JFFcis coupling constant (approximately 0 Hz for the (Z)-isomer and around 11 Hz for the (E)-isomer).[1]
-
¹H NMR and ¹³C NMR: These techniques provide additional structural information.
-
GC-MS: This is useful for assessing the purity of the sample and identifying any potential byproducts.
Data Presentation
Table 1: Product Distribution in the Dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane
| Product | Yield | (E)/(Z) Isomer Ratio |
| This compound | 52%[1] | ~4:5[1] |
| 2-Iodo-1,1,1,4,4,4-hexafluoro-2-butene | 34%[1] | ~1:2[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydrohalogenation [1]
Materials:
-
2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (Bu₄NBr)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane.
-
Add water to the flask.
-
Add 1.3 equivalents of potassium hydroxide (KOH) to the mixture.
-
Add 5 mol % of tetrabutylammonium bromide (Bu₄NBr).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by GC-MS or ¹⁹F NMR.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and dry over a suitable drying agent (e.g., MgSO₄).
-
Purify the crude product by fractional distillation to separate the desired this compound isomers from the 2-iodo-1,1,1,4,4,4-hexafluoro-2-butene byproduct.
Visualizations
Caption: Troubleshooting workflow for low yield in dehydrohalogenation.
Caption: Troubleshooting failed addition reactions.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure the reaction has been allowed to proceed for a sufficient amount of time (e.g., 2 hours at room temperature).[1] - Verify the molar equivalents of the base (KOH should be ~1.3 equivalents).[1][2] - Check the activity of the phase-transfer catalyst. |
| Degradation of starting material or product. | - Avoid excessive heating, as this can lead to side reactions. - Ensure the reaction is performed under an inert atmosphere if sensitive reagents are used. | |
| Inefficient phase transfer. | - Confirm the concentration of the phase-transfer catalyst (Bu₄NBr) is around 5 mol %.[1][2] - Ensure vigorous stirring to facilitate contact between the aqueous and organic phases. | |
| Incorrect E/Z Isomer Ratio | Reaction conditions favoring one isomer. | - The E/Z ratio can be influenced by the base and solvent system. For the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane with KOH/water/Bu₄NBr, an E/Z ratio of approximately 4:5 has been reported.[2][3] - Isomerization of the product can sometimes be induced by UV irradiation.[1] |
| Formation of Side Products (e.g., hexafluorobut-2-yne) | Use of excess base or harsh reaction conditions. | - Carefully control the stoichiometry of the base (KOH). An excess can lead to a second dehydrohalogenation to form the alkyne.[1] - Maintain the recommended reaction temperature (room temperature). Elevated temperatures can promote side reactions. |
| Difficulty in Product Purification | Incomplete separation of isomers or impurities. | - Fractional distillation is the primary method for separating the (E)- and (Z)-isomers. Boiling points should be carefully monitored.[2] - For persistent impurities, consider extractive distillation, which can be effective for separating fluorinated olefins from chlorofluoroolefin impurities.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent laboratory-scale synthesis involves the dehydrohalogenation of a saturated precursor, such as 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane.[2][3] This method offers a direct route to the desired alkene. An alternative industrial-scale synthesis starts from hexachlorobutadiene and involves a multi-step process of fluorination, dechlorination, and hydrogenation.[1][5]
Q2: How can I synthesize the precursor, 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane?
A2: This precursor can be synthesized by the reaction of 1,1,1,4,4,4-hexafluorobut-2-ene with iodine monochloride (ICl).[1][2] The product is typically a mixture of stereoisomers and can be purified by distillation.[2]
Q3: What is the role of the phase-transfer catalyst in the dehydrohalogenation reaction?
A3: A phase-transfer catalyst, such as tetrabutylammonium bromide (Bu₄NBr), is crucial for facilitating the reaction between the organic-soluble substrate (2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane) and the aqueous-soluble base (potassium hydroxide).[3] It transports the hydroxide ions into the organic phase where the elimination reaction occurs.
Q4: How can I separate the (E)- and (Z)-isomers of this compound?
A4: The (E)- and (Z)-isomers can be separated by fractional distillation.[2] Their different boiling points allow for their isolation. The configuration of the isomers can be confirmed using 19F NMR spectroscopy by observing the 5JFFcis coupling constant.[2]
Q5: What are the potential side reactions to be aware of?
A5: A significant side reaction is the further dehydrohalogenation of the desired product to form 1,1,1,4,4,4-hexafluorobut-2-yne. This is more likely to occur with an excess of base or at higher reaction temperatures.[1]
Experimental Protocols
Synthesis of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane (Precursor)
-
To a suitable reaction vessel, add 1,1,1,4,4,4-hexafluorobut-2-ene.
-
Slowly add iodine monochloride (ICl) to the reaction mixture. The reaction can be initiated by sunlight.[1]
-
Monitor the reaction progress by appropriate analytical techniques (e.g., GC-MS or NMR).
-
Upon completion, isolate the crude product.
-
Purify the 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane by distillation. The pure product has been reported to distill at 112 °C, yielding a mixture of stereoisomers.[2]
Synthesis of this compound
-
In a reaction vessel, dissolve 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane in a suitable organic solvent (if necessary, though the reaction can be run neat).
-
Prepare an aqueous solution of potassium hydroxide (1.3 equivalents).[1][2]
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (5 mol %), to the aqueous KOH solution.[1][2]
-
Add the aqueous base/catalyst mixture to the organic substrate.
-
Stir the biphasic mixture vigorously at room temperature for approximately 2 hours.[1]
-
Monitor the reaction by GC or 19F NMR.
-
After completion, separate the organic layer.
-
Wash the organic layer with water and dry over a suitable drying agent (e.g., MgSO₄).
-
Isolate the mixture of (E)- and (Z)-2-chloro-1,1,1,4,4,4-hexafluoro-2-butene isomers.
-
Separate the isomers by fractional distillation. A 52% yield for the mixture of isomers has been reported.[2]
Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
- 3. Synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene from hexachlorobutadiene | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. Synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene from hexachlorobutadiene - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 5. scientists.uz [scientists.uz]
removal of impurities from 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most prevalent impurities are the geometric isomers, (E)- and (Z)-2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene.[1][2] Depending on the synthetic route, other impurities may include unreacted starting materials, byproducts such as other halogenated butenes (e.g., 2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes or 2-bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-enes), and precursor molecules like 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane.[1][2][3] In some manufacturing processes, other chlorofluoroolefins can also be present as contaminants.[4]
Q2: How can I identify and quantify the ratio of (E) and (Z) isomers in my sample?
A2: The most effective method for identifying and quantifying the ratio of (E) and (Z) isomers is through ¹⁹F{¹H} NMR spectroscopy. The isomers can be distinguished by the ⁵JFFcis coupling constant, which is approximately 0 Hz for the (Z)-isomer and around 11-13 Hz for the (E)-isomer.[1][2][3] Gas chromatography (GC) can also be used to separate and quantify the isomers, provided a suitable column and method are used.
Q3: What are the recommended methods for removing the geometric isomers?
A3: Separation of the (E) and (Z) isomers can be challenging due to their similar physical properties.
-
Fractional Distillation: Careful fractional distillation can be effective for separating the isomers, as well as other volatile impurities.[1][2][3]
-
Selective Reaction: In some cases, it may be possible to selectively react one isomer while leaving the other intact. For instance, dehydrobromination of a precursor mixture can be controlled to achieve complete reaction of the precursor to the (Z)-isomer, allowing for the isolation of the pure (E)-isomer.[3]
-
Isomerization: The (E)-isomer can be converted to the (Z)-isomer through UV irradiation.[3] This can be useful if the (Z)-isomer is the desired product.
Q4: Are there any known azeotropes that can complicate purification by distillation?
A4: Yes, this compound can form azeotropes with other impurities, making separation by conventional distillation difficult.[4] In such cases, extractive distillation with a suitable agent is a recommended alternative.[4]
Troubleshooting Guides
Issue 1: Poor separation of (E) and (Z) isomers by distillation.
| Possible Cause | Troubleshooting Step |
| Insufficient Column Efficiency | Increase the number of theoretical plates in your distillation column by using a longer column or a more efficient packing material. |
| Incorrect Reflux Ratio | Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases distillation time. |
| Boiling Point Proximity | If the boiling points are too close for effective separation, consider alternative methods like preparative gas chromatography or selective chemical reaction of the undesired isomer. |
| Azeotrope Formation | An azeotrope may be forming.[4] Investigate the use of extractive distillation with an appropriate solvent to alter the relative volatilities of the components.[4] |
Issue 2: Presence of unexpected peaks in the Gas Chromatography (GC) analysis.
| Possible Cause | Troubleshooting Step |
| Contamination from Synthesis | Review the synthetic pathway for potential side reactions and unreacted starting materials. Impurities could include other halogenated butenes or precursor molecules.[1][2][3] |
| Sample Decomposition | The compound may be unstable under the GC conditions. Try lowering the injector and detector temperatures. Ensure the GC system is free of reactive sites. |
| Column Bleed | High column temperatures can lead to stationary phase degradation (bleed). Ensure the column's maximum operating temperature is not exceeded. |
| Contaminated Solvent or Syringe | Run a blank analysis with just the solvent to check for contamination. Clean or replace the syringe. |
Issue 3: Inaccurate quantification of isomers by ¹⁹F{¹H} NMR.
| Possible Cause | Troubleshooting Step |
| Poor Signal-to-Noise Ratio | Increase the number of scans to improve the signal-to-noise ratio. |
| Incorrect Integration | Ensure the integration regions for the distinct signals of the (E) and (Z) isomers are set correctly and encompass the entire peak area. |
| Peak Overlap | If peaks are overlapping, consider using a higher field strength NMR spectrometer for better resolution. |
| Relaxation Delay Issues | Ensure the relaxation delay is sufficient (typically 5 times the longest T1) for complete relaxation of the nuclei, which is crucial for accurate quantification. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol describes a general procedure for the separation of volatile impurities from this compound.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (including a packed column, condenser, and collection flasks)
-
Heating mantle with a stirrer
-
Vacuum pump (if vacuum distillation is required)
-
Temperature and pressure monitoring equipment
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is clean and dry.
-
Charge the distillation flask with the crude this compound.
-
Begin heating the flask gently while stirring.
-
Carefully monitor the temperature at the head of the column.
-
Collect the initial fraction (forerun), which will contain the most volatile impurities.
-
As the temperature stabilizes at the boiling point of the desired product, switch to a new collection flask.
-
Maintain a steady distillation rate by controlling the heat input and reflux ratio.
-
Collect the main fraction containing the purified product.
-
Stop the distillation before the flask runs dry to prevent the concentration of potentially unstable residues.
-
Analyze the collected fractions by GC or NMR to determine their purity.
Protocol 2: Analysis of (E)/(Z) Isomer Ratio by ¹⁹F{¹H} NMR
Materials:
-
Sample of this compound
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃)
-
NMR spectrometer
Procedure:
-
Prepare a solution of the this compound sample in the deuterated solvent in an NMR tube.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Identify the signals corresponding to the CF₃ groups of the (E) and (Z) isomers.
-
Observe the coupling patterns. The (Z)-isomer will typically show a singlet (or a narrow multiplet with J ≈ 0 Hz), while the (E)-isomer will exhibit a quartet (or a more complex multiplet with J ≈ 11-13 Hz) due to the ⁵JFFcis coupling.[1][2][3]
-
Integrate the respective signals for each isomer.
-
Calculate the isomer ratio from the integration values.
Visualizations
Caption: General workflow for the purification and isomerization of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
- 2. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US8871987B2 - Purification of cis-1,1,1,4,4,4-hexafluoro-2-butene via extractive distillation - Google Patents [patents.google.com]
handling and disposal of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene waste
This guide provides essential information for the safe handling and disposal of waste generated from experiments involving 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene (CAS No. 400-44-2). Researchers, scientists, and drug development professionals should familiarize themselves with these procedures to ensure a safe laboratory environment and compliance with waste disposal regulations.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: While comprehensive toxicological data is not available for this specific compound, it is classified as a halogenated organic compound.[1] Based on Safety Data Sheets (SDS), it should be handled with care.[2] Potential hazards include skin and eye irritation.[3] Upon combustion or high-temperature decomposition, it may release toxic and corrosive fumes such as hydrogen fluoride and hydrogen chloride. All work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4]
Q2: What is the correct way to label a waste container for this chemical?
A2: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[5] Do not use abbreviations or chemical formulas.[5] If it is a mixed waste stream, list all components and their approximate percentages. The label should be applied as soon as the first drop of waste is added to the container.[5]
Q3: Can I mix this waste with other organic solvents?
A3: No. As a fluorinated and chlorinated hydrocarbon, this waste must be segregated into a dedicated "Halogenated Organic Waste" stream.[1] Do not mix it with non-halogenated solvents like acetone, ethanol, or hexane.[1][6] Mixing different waste streams can lead to dangerous reactions and significantly increases disposal costs.[6]
Q4: What type of container should I use for collecting this waste?
A4: Use a chemically compatible container with a secure, threaded cap.[5] High-density polyethylene (HDPE) or other plastic carboys are generally preferred for halogenated solvents.[4][6] Ensure the container is in good condition, free from leaks or damage.[5]
Q5: Where should I store the waste container in the lab?
A5: Waste containers must be stored in a designated Satellite Accumulation Area (SAA).[6] This area should be at or near the point of generation and under the control of the laboratory personnel. The container must be kept in secondary containment to catch any potential leaks and should be stored away from incompatible materials like acids, bases, and strong oxidizing agents.[4][6] Keep the container closed at all times except when actively adding waste.[5][6]
II. Troubleshooting Guide
| Problem | Possible Cause | Solution |
| I can't find specific disposal instructions in the Safety Data Sheet (SDS). | The SDS often provides general guidance, directing users to follow local, state, and federal regulations. | Follow your institution's guidelines for halogenated organic waste. This typically involves segregation, proper labeling, and requesting a pickup from your Environmental Health and Safety (EHS) department.[5][6] |
| I accidentally mixed a small amount of this waste with non-halogenated solvent waste. | Improper waste segregation. | The entire mixture must now be treated as halogenated waste. Immediately relabel the container to reflect all components and notify your EHS department. Mixing waste is a serious compliance issue and increases disposal costs.[6] |
| The waste container is emitting a faint odor. | The container may not be properly sealed, or the cap material may be degrading. | Ensure the cap is tightly secured. If the odor persists, check the container for any signs of degradation or leaks. If necessary, transfer the waste to a new, appropriate container in a chemical fume hood and report the issue to EHS. |
| I have an old, unlabeled container that might contain this chemical. | Improper labeling or storage practices. | Do not attempt to open or consolidate the container. Treat it as unknown waste. Contact your institution's EHS or hazardous waste management team for guidance on identification and disposal. |
III. Data Summary
Comprehensive quantitative data for this compound is limited. The following tables provide available physical properties and data for a structurally similar compound, trans-1,1,1,4,4,4-Hexafluoro-2-butene, for reference. This information should be used with caution as a proxy.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 400-44-2 | [7] |
| Molecular Formula | C₄HClF₆ | [7] |
| Molecular Weight | 198.49 g/mol | [7] |
| Boiling Point | 70 °C at 760 mmHg | [2] |
| Density | 1.502 g/cm³ | [2] |
| Vapor Pressure | 142 mmHg at 25 °C | [2] |
Table 2: Toxicological Data for trans-1,1,1,4,4,4-Hexafluoro-2-butene (CAS 66711-86-2) (Reference Only)
| Parameter | Value | Species | Reference |
| Inhalation LC₅₀ (4-hr) | > 17,000 ppm | Rat | [8] |
| Occupational Exposure Limit (WEEL) | 400 ppm (8-hr TWA) | - | [8] |
| Skin Irritation | Not an irritant | Rat | [8] |
| Eye Irritation | Not an irritant | Rat | [8] |
Note: WEEL stands for Workplace Environmental Exposure Level. TWA is Time-Weighted Average.
IV. Experimental Protocols
Protocol 1: Waste Collection and Storage
Objective: To safely collect and store waste containing this compound.
Materials:
-
Designated halogenated waste container (HDPE, 4-liter bottle or 5-gallon carboy)[6]
-
Hazardous waste label
-
Secondary containment bin
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat
Procedure:
-
Obtain a clean, designated waste container from your institution's EHS department or approved stockroom.
-
Before adding any waste, affix a "Hazardous Waste" label to the container.
-
Write the full chemical name, "Waste this compound," and any other components on the label.
-
Place the labeled container inside a larger, chemically resistant secondary containment bin in your designated Satellite Accumulation Area.[6]
-
When adding waste, perform the transfer inside a certified chemical fume hood to minimize inhalation exposure.[4]
-
Keep the waste container tightly sealed at all times, except when adding waste.[6]
-
Once the container is full (do not overfill; leave at least 10% headspace) or has been accumulating for the maximum time allowed by your institution (e.g., 12 months), submit a waste pickup request to your EHS department.[6]
Protocol 2: Small Spill (<1 Liter) Cleanup
Objective: To safely clean up a small spill of this compound.
Materials:
-
Chemical spill kit containing absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)
-
Sealable plastic bags or a small, sealable container for waste
-
PPE: Chemical splash goggles, double nitrile or Viton gloves, lab coat.[4] A respirator may be needed depending on the spill size and ventilation.[4]
-
Soap and water
Procedure:
-
Alert Personnel: Immediately alert others in the laboratory of the spill.
-
Assess the Situation: Ensure the spill is small and manageable. If there is any doubt, or if the spill involves a highly volatile situation, evacuate and call emergency services.[9][10]
-
Don PPE: Put on all required personal protective equipment.[11]
-
Confine the Spill: If the substance is a liquid, confine the spill to a small area by creating a dike around it with absorbent material from the spill kit.[11]
-
Absorb the Spill: Gently apply absorbent material over the spill, starting from the outside and working inward to prevent splashing.[12]
-
Collect Waste: Once the material is fully absorbed, use non-sparking tools to scoop the absorbent material into a heavy-duty plastic bag or a designated waste container.[11]
-
Seal and Label: Seal the bag/container and label it clearly as "Spill Debris: this compound".
-
Decontaminate: Clean the spill area with soap and water.[12]
-
Dispose: Dispose of the sealed spill debris as hazardous waste. Contact EHS for pickup.
-
Restock: Replenish the supplies used from your laboratory's spill kit.[9]
V. Visual Workflows
Caption: Workflow for proper handling and disposal of halogenated waste.
Caption: Decision tree for responding to a chemical spill in the laboratory.
References
- 1. bucknell.edu [bucknell.edu]
- 2. echemi.com [echemi.com]
- 3. scribd.com [scribd.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. This compound, (2Z)- | C4HClF6 | CID 5371687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tera.org [tera.org]
- 9. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]
- 10. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
- 11. ccny.cuny.edu [ccny.cuny.edu]
- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
Technical Support Center: Extractive Distillation for 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene (HCFC-1326mxz) Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene (isomers, often referred to as HCFC-1326mxz) using extractive distillation.
I. Frequently Asked Questions (FAQs)
Q1: Why is extractive distillation necessary for the purification of this compound?
A1: The synthesis of this compound, often as an intermediate or impurity in the production of hydrofluoroolefins like Z-1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz), can result in a mixture of components with very close boiling points or the formation of azeotropes.[1] An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[2] Extractive distillation is employed to break these azeotropes or to increase the relative volatility of the components, enabling a separation that is not feasible with conventional distillation.[3]
Q2: What are the key principles of extractive distillation for this purification?
A2: Extractive distillation involves introducing a high-boiling, non-volatile solvent (also called an entrainer or extractive agent) to the mixture.[3] This solvent interacts differently with the components of the mixture, altering their vapor pressures and thus their relative volatilities.[3] In the case of purifying HCFC-1326mxz, the solvent will selectively reduce the volatility of one component more than the other, allowing for their separation in a distillation column. The purified, more volatile component is collected as the overhead product, while the less volatile component and the solvent are removed from the bottom and separated in a second distillation column.
Q3: What types of solvents are suitable for the extractive distillation of this compound?
A3: A patent for the purification of a related compound suggests a broad range of extractive agents.[4] The ideal solvent should be miscible with the feed mixture, have a significantly higher boiling point, and not form azeotropes with the components.[3] Suitable classes of solvents include:
-
Alcohols
-
Diols
-
Ketones
-
Lactones
-
Esters
-
Anhydrides
-
Aldehydes
-
Ethers
-
Nitriles
-
Amides
-
Sulfoxides
-
Pyrrolidones
-
Carbonates
-
Phosphates
-
Sulfites and Sulfates (e.g., diethyl sulfite, dimethyl sulfate)[4]
For separating azeotropic mixtures of hydrofluoroolefins, ionic liquids have also been shown to be effective entrainers due to their negligible vapor pressure and high thermal stability.[5][6]
Q4: How do I select the optimal solvent for my specific experiment?
A4: Solvent selection is a critical step and often involves a combination of theoretical screening and experimental validation. The process generally follows these steps:
-
Database and Literature Review: Search for published vapor-liquid equilibrium (VLE) data for mixtures containing your target compound and potential solvents.
-
Thermodynamic Modeling: Use process simulation software (e.g., Aspen Plus) to predict the effect of different solvents on the relative volatility of your mixture.
-
Experimental Verification: Conduct bench-scale experiments to confirm the VLE data and the effectiveness of the selected solvent.
-
Process Optimization: Evaluate the selected solvent based on factors like cost, availability, toxicity, and the energy required for solvent recovery.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the extractive distillation of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Separation Efficiency | 1. Incorrect solvent selection.2. Inadequate solvent-to-feed ratio.3. Insufficient number of theoretical stages in the column.4. Operating at the wrong temperature or pressure.5. Column flooding or weeping. | 1. Review solvent selection criteria; consider a solvent with a higher selectivity.2. Increase the solvent flow rate incrementally and monitor product purity.3. Use a taller packed column or a column with more trays.4. Adjust the reboiler duty and reflux ratio to optimize the temperature profile.5. Reduce the vapor flow rate by decreasing the reboiler duty or increasing the column pressure. |
| Solvent Contamination in Product | 1. Solvent boiling point is too close to the product's boiling point.2. Excessive reboiler duty causing solvent to vaporize.3. Insufficient number of trays in the stripping section of the column. | 1. Select a solvent with a significantly higher boiling point.2. Reduce the reboiler temperature to minimize solvent vaporization.3. Ensure the column is adequately designed to separate the product from the solvent. |
| Product Loss in Solvent Recovery | 1. Inefficient separation in the solvent recovery column.2. Thermal decomposition of the product or solvent.3. Azeotrope formation between the product and the solvent. | 1. Optimize the operating conditions of the solvent recovery column (e.g., reduce pressure for vacuum distillation).2. Lower the operating temperature of the reboiler to prevent degradation.3. Confirm that the chosen solvent does not form an azeotrope with the product. |
| Column Instability (Fluctuating Pressure/Temperature) | 1. Foaming in the column.2. Presence of non-condensable gases.3. Inconsistent feed composition or flow rate. | 1. Consider adding an anti-foaming agent if compatible with the system.2. Ensure the system is properly purged of air before startup.3. Implement precise control over the feed stream. |
| Corrosion of Equipment | 1. Reaction of the chlorinated butene or its impurities with the distillation equipment, especially at high temperatures.2. Presence of acidic impurities (e.g., HCl from synthesis). | 1. Use equipment constructed from corrosion-resistant materials (e.g., stainless steel, Hastelloy).2. Neutralize and remove any acidic impurities from the feed before distillation. |
III. Experimental Protocols
A. Solvent Screening Protocol
This protocol outlines a general procedure for selecting a suitable solvent for the extractive distillation of this compound.
Objective: To identify a solvent that significantly increases the relative volatility between HCFC-1326mxz and its impurities.
Materials:
-
Crude mixture containing this compound.
-
A selection of high-boiling point solvents from the classes listed in FAQ Q3.
-
Vapor-liquid equilibrium (VLE) apparatus (ebulliometer).
-
Gas chromatograph (GC) for composition analysis.
Procedure:
-
Prepare several binary mixtures of the crude feed with each candidate solvent at a known solvent-to-feed ratio (e.g., 1:1 by mole).
-
For each mixture, determine the VLE data at a constant pressure using the ebulliometer.
-
Collect samples of the liquid and condensed vapor phases at equilibrium.
-
Analyze the composition of each phase using a calibrated GC.
-
Calculate the relative volatility of the key components in the presence of each solvent.
-
Select the solvent that provides the highest relative volatility and proceed to the bench-scale distillation protocol.
B. Bench-Scale Extractive Distillation Protocol
Objective: To purify this compound from a crude mixture using a selected solvent.
Equipment:
-
Two laboratory-scale distillation columns (one for extractive distillation, one for solvent recovery) with packing or trays.
-
Heating mantles for reboilers.
-
Condensers.
-
Feed pumps for the crude mixture and the solvent.
-
Reflux head with a splitter.
-
Collection flasks for distillate and bottoms.
-
Temperature and pressure sensors.
Procedure:
-
Setup: Assemble the two-column distillation system. The first column will be for the extractive distillation, and the second for solvent recovery.
-
Pre-run Checks: Ensure the system is clean, dry, and leak-tight. Purge the system with an inert gas (e.g., nitrogen) to remove air.
-
Startup:
-
Begin circulating coolant through the condensers.
-
Start the solvent feed to the top of the first column and the crude feed to the middle of the column at the desired ratio.
-
Apply heat to the reboiler of the first column to initiate boiling.
-
-
Operation:
-
Allow the column to reach a steady state, indicated by stable temperature and pressure profiles.
-
Set the desired reflux ratio.
-
Collect the overhead product (distillate), which should be enriched in the more volatile component (ideally the purified HCFC-1326mxz).
-
The bottoms product, containing the less volatile component and the solvent, is fed to the second distillation column.
-
-
Solvent Recovery:
-
Heat the reboiler of the second column to separate the solvent (bottoms) from the remaining product (overhead). The recovered solvent can be recycled back to the first column.
-
-
Shutdown:
-
Turn off the heaters and feed pumps.
-
Allow the system to cool down under an inert atmosphere.
-
Carefully collect and analyze all product and waste fractions.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is a volatile and potentially reactive compound. Handle with care and avoid inhalation.
-
Be aware of the potential for pressure buildup in a closed system.
IV. Data Presentation
The following tables provide illustrative quantitative data for the extractive distillation of a hypothetical mixture containing 80% this compound and 20% of a close-boiling impurity. Note: This data is for educational purposes and should be optimized for your specific experimental conditions.
Table 1: Solvent Screening Results (Illustrative)
| Solvent | Solvent-to-Feed Ratio (molar) | Relative Volatility (HCFC-1326mxz / Impurity) |
| None | - | 1.1 |
| N-Methyl-2-pyrrolidone (NMP) | 2:1 | 1.8 |
| Dimethylformamide (DMF) | 2:1 | 1.7 |
| Gamma-Butyrolactone (GBL) | 2:1 | 1.9 |
| Ionic Liquid ([emim][Ac]) | 1:1 | 2.2 |
Table 2: Typical Operating Conditions for Extractive Distillation (Illustrative)
| Parameter | Value |
| Column 1 (Extractive) | |
| Solvent | Gamma-Butyrolactone (GBL) |
| Solvent-to-Feed Ratio | 3:1 (molar) |
| Feed Tray Location | Middle of the column |
| Solvent Tray Location | Top of the column |
| Operating Pressure | 1 atm |
| Reflux Ratio | 2.5 |
| Reboiler Temperature | 180-200 °C |
| Top Product Purity | > 99.5% HCFC-1326mxz |
| Column 2 (Solvent Recovery) | |
| Operating Pressure | 0.5 atm (vacuum) |
| Reboiler Temperature | 160-180 °C |
| Top Product | Recovered Impurity |
| Bottoms Product | > 99.8% GBL (for recycle) |
V. Visualizations
Experimental Workflow
Caption: Experimental workflow for extractive distillation.
Troubleshooting Logic
References
- 1. CN107429148A - Compositions comprising E-1,1,1,4,4,4-hexafluoro-2-butene and uses thereof - Google Patents [patents.google.com]
- 2. cool.culturalheritage.org [cool.culturalheritage.org]
- 3. mdpi.com [mdpi.com]
- 4. US8871987B2 - Purification of cis-1,1,1,4,4,4-hexafluoro-2-butene via extractive distillation - Google Patents [patents.google.com]
- 5. (152u) Azeotropic Hydrofluorocarbons/Hydrofluoroolefins Refrigerant Mixture Separation Using Extractive Distillation with Ionic Liquids Entrainers | AIChE [proceedings.aiche.org]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Unveiling the Reactivity Landscape of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene in Comparison to Other Haloalkenes
For Immediate Release
[City, State] – A comprehensive analysis of the reactivity of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene compared to other haloalkenes reveals a nuanced interplay of electronic and steric effects that govern its chemical behavior. This guide, tailored for researchers, scientists, and drug development professionals, provides a detailed comparison supported by experimental data, offering insights into the unique reactivity of this highly fluorinated olefin.
The presence of two trifluoromethyl groups and a chlorine atom on the double bond of this compound significantly influences its reactivity.[1] The strong electron-withdrawing nature of the trifluoromethyl groups renders the double bond electron-deficient, making it susceptible to nucleophilic attack.[2] This is a key differentiator from many non-fluorinated haloalkenes, which are more prone to electrophilic addition.
Comparative Reactivity Data
The following table summarizes key reactivity data for this compound and other selected haloalkenes, providing a quantitative basis for comparison.
| Compound | Reaction Type | Reagent | Conditions | Product(s) | Yield (%) | Reference |
| This compound | Addition | Bromine | Sunlight | 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | 84 | [3] |
| (E)-1,1,1,4,4,4-Hexafluorobut-2-ene | Addition | Bromine | UV irradiation | 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane | Not specified | [3][4] |
| This compound | Dehydrohalogenation of precursor | KOH, H₂O, Bu₄NBr | Not specified | (E/Z)-2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene | Not specified (E/Z ≈ 4:5) | [1][3] |
| Bromoethane | Dehydrohalogenation | NaOH, Ethanol | Not specified | Ethene | Not specified | [5] |
| 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane | Dehydrobromination | Alcoholic KOH | Not specified | (E/Z)-2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene | 48 (two stages) | [3][4] |
| 2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane | Dehydrohalogenation | KOH, H₂O, Bu₄NBr | Not specified | (E/Z)-2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene and (E/Z)-2-Iodo-1,1,1,4,4,4-hexafluoro-2-butene | 52 (chloro-isomers), 34 (iodo-isomers) | [3] |
Key Experimental Protocols
1. Bromination of this compound:
-
Reactants: this compound (mixture of E/Z isomers), Bromine.
-
Conditions: The reaction is carried out under the influence of sunlight.
-
Procedure: Bromine is added to this compound. The mixture is then exposed to sunlight to initiate the reaction.
-
Product Isolation: The product, 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane, is isolated with a yield of 84%.[3]
2. Dehydrohalogenation of 2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane:
-
Reactants: 2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane, Potassium hydroxide (KOH), Tetrabutylammonium bromide (Bu₄NBr) as a phase-transfer catalyst.
-
Solvent: Water.
-
Procedure: A mixture of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane and Bu₄NBr in water is treated with 1.3 equivalents of KOH.
-
Product Isolation: The resulting haloolefins, (E/Z)-2-chloro-1,1,1,4,4,4-hexafluoro-2-butene and (E/Z)-2-iodo-1,1,1,4,4,4-hexafluoro-2-butene, are separated by distillation. The chloro-isomers are obtained in 52% yield, and the iodo-isomers in 34% yield.[3]
Factors Influencing Reactivity
The reactivity of haloalkenes is governed by a combination of factors, including the nature of the halogen, the electronic effects of other substituents, and steric hindrance.
Caption: Key factors influencing the reactivity of haloalkenes.
In this compound, the strong inductive effect of the two trifluoromethyl groups dominates, making the double bond electron-poor and thus reactive towards nucleophiles. In contrast, for simpler haloalkenes like bromoethane, the polarity of the carbon-halogen bond is a more significant factor, leading to susceptibility towards nucleophilic substitution at the carbon atom bonded to the halogen.[5][6] The strength of the carbon-halogen bond also plays a crucial role, with the C-I bond being the weakest and most reactive, and the C-F bond being the strongest and least reactive.[6][7]
Reaction Mechanisms
The reactions of this compound often proceed through mechanisms that are distinct from those of non-fluorinated haloalkenes. For instance, addition reactions to the double bond are common.[1] In contrast, simpler haloalkanes primarily undergo nucleophilic substitution (S_N1 or S_N2) and elimination reactions.[5][8]
Caption: Contrasting reaction pathways for fluorinated versus simple haloalkenes.
The unique reactivity profile of this compound makes it a valuable building block in the synthesis of complex fluorinated molecules.[1] Its ability to undergo addition reactions allows for the introduction of various functional groups, opening avenues for the development of novel pharmaceuticals and materials. The presence of fluorine can significantly alter a molecule's properties, including metabolic stability and bioavailability, making fluorinated compounds highly sought after in drug discovery.[9]
References
- 1. This compound | 400-44-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Haloalkane - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 9. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. As a versatile fluorinated building block, 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene (commonly referred to as F-2) offers a gateway to a diverse array of complex fluorinated structures. However, the landscape of synthetic chemistry is ever-evolving, with a continuous drive towards reagents with enhanced reactivity, selectivity, and more favorable environmental profiles. This guide provides an objective comparison of F-2 with its primary alternatives, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Introduction to this compound and its Analogs
This compound is a halogenated olefin featuring two trifluoromethyl groups, which impart unique reactivity to the carbon-carbon double bond.[1] Its utility as a synthetic intermediate is well-established. This guide will focus on the comparative synthesis and reactivity of F-2 and its bromo- and iodo-analogs, as well as the non-halogenated parent compound, (E/Z)-1,1,1,4,4,4-hexafluorobut-2-ene.
Synthesis of 2-Halo-1,1,1,4,4,4-hexafluoro-2-butenes: A Comparative Overview
The primary route to 2-halo-1,1,1,4,4,4-hexafluoro-2-butenes involves a two-step sequence of halogenation followed by dehydrohalogenation of the readily available (E/Z)-1,1,1,4,4,4-hexafluorobut-2-enes.[1][2] The choice of halogenating and dehydrohalogenating agents, as well as the reaction conditions, significantly impacts the yield and isomeric ratio of the final product.
Comparative Synthesis Data
| Reagent | Precursor | Halogenation Conditions | Dehydrohalogenation Conditions | Product | Overall Yield | Reference |
| This compound | (E/Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | ICl, sunlight | KOH, H2O, Bu4NBr | (E/Z)-2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene | 52% | [1] |
| 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene | (E/Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | Br2, UV irradiation or sunlight | KOH, H2O, Bu4NBr | (E/Z)-2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene | Not specified | [1] |
| 2-Iodo-1,1,1,4,4,4-hexafluoro-2-butene | (E/Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | ICl, sunlight | KOH, H2O, Bu4NBr | (E/Z)-2-Iodo-1,1,1,4,4,4-hexafluoro-2-butene | 34% | [1] |
Reactivity and Performance in Synthesis: A Head-to-Head Comparison
The true measure of a synthetic reagent lies in its performance in subsequent chemical transformations. A key application of 2-halo-1,1,1,4,4,4-hexafluoro-2-butenes is in the synthesis of more complex fluorinated molecules. One such example is the preparation of 1,1,4,4,4-pentafluorobuta-1,2-diene, a valuable fluorinated allene.
Comparative Performance in Allene Synthesis
| Reagent | Reaction Conditions | Product | Yield | Reference |
| (E/Z)-2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene | BuLi, Et2O, -78 °C to rt | 1,1,4,4,4-Pentafluorobuta-1,2-diene | 65% | [1] |
| (E/Z)-2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene | BuLi, Et2O, -78 °C to rt | 1,1,4,4,4-Pentafluorobuta-1,2-diene | Lower yield (not quantified) | [1] |
This data suggests that the bromo-analog is a more efficient precursor for the synthesis of this particular fluorinated allene under the specified conditions. The increased reactivity of the C-Br bond compared to the C-Cl bond likely facilitates the elimination reaction.
Experimental Protocols
Synthesis of (E/Z)-2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene[1]
Step 1: Synthesis of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane
To a solution of (E/Z)-1,1,1,4,4,4-hexafluorobut-2-ene (1.0 eq) in a suitable solvent, iodine monochloride (ICl, 1.0 eq) is added. The reaction mixture is stirred under sunlight until the reaction is complete, as monitored by GC-MS. The solvent is removed under reduced pressure, and the crude product is purified by distillation to afford 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane in 85% yield.
Step 2: Dehydrohalogenation to (E/Z)-2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene
To a mixture of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane (1.0 eq) and tetrabutylammonium bromide (Bu4NBr, 0.05 eq) in water, a solution of potassium hydroxide (KOH, 1.3 eq) in water is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and purified by distillation to yield a mixture of (E)- and (Z)-2-chloro-1,1,1,4,4,4-hexafluoro-2-butene (52% yield) and (E)- and (Z)-2-iodo-1,1,1,4,4,4-hexafluoro-2-butene (34% yield).
Synthesis of 1,1,4,4,4-Pentafluorobuta-1,2-diene from (E/Z)-2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene[1]
To a solution of (E/Z)-2-bromo-1,1,1,4,4,4-hexafluoro-2-butene (1.0 eq) in diethyl ether at -78 °C, a solution of n-butyllithium (BuLi, 1.1 eq) in hexanes is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is carefully removed by distillation. The crude product is purified by distillation to afford 1,1,4,4,4-pentafluorobuta-1,2-diene in 65% yield.
Visualizing Synthetic Pathways
The following diagrams illustrate the synthetic workflows for the preparation of 2-halo-1,1,1,4,4,4-hexafluoro-2-butenes and their subsequent conversion to a fluorinated allene.
Caption: Synthesis of 2-halo-hexafluorobutenes.
Caption: Comparative synthesis of a fluorinated allene.
Conclusion and Future Outlook
This guide highlights that while this compound is a valuable synthetic intermediate, its halogenated analogs, particularly the bromo-derivative, can offer superior performance in certain applications. The choice of reagent should be guided by the specific transformation, desired yield, and reaction conditions. Further research into the comparative reactivity of these building blocks in a broader range of synthetic methodologies, such as cycloaddition and cross-coupling reactions, will undoubtedly provide the research community with a more comprehensive toolkit for the synthesis of novel fluorinated molecules. The development of more sustainable and efficient synthetic routes to these key intermediates also remains an important area for future investigation.
References
- 1. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
- 2. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Structural Confirmation of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data to confirm the structure of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene, a fluorinated olefin with applications in synthetic organofluorine chemistry. The analysis focuses on the differentiation of its (E) and (Z) isomers and comparison with related fluorinated butenes. Experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented, supported by detailed experimental protocols.
Structural Elucidation and Isomer Differentiation
The structural confirmation of this compound (C₄HClF₆) relies on a combination of spectroscopic techniques. The presence of two trifluoromethyl (CF₃) groups, a carbon-carbon double bond, a chlorine atom, and a hydrogen atom gives rise to distinct spectroscopic signatures. Furthermore, the molecule exists as two geometric isomers, (E) and (Z), which can be distinguished primarily through NMR spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the (E) and (Z) isomers of this compound and two relevant comparative compounds: 2,3-dichlorohexafluoro-2-butene and 1,1,1,4,4,4-hexafluoro-2-butene.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Isomer | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | (E) & (Z) | Data not readily available in reviewed literature | - | - |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Isomer | C2 (δ, ppm) | C3 (δ, ppm) | CF₃ (δ, ppm) | J-coupling (Hz) |
| This compound | (Z) | ~120-140 | ~120-140 | ~120-130 (q) | ¹JCF ≈ 270-280 |
| 1,1,1,4,4,4-Hexafluoro-2-butene | (E) | 124.6 | 124.6 | 124.2 (q) | ¹JCF = 276 |
| 1,1,1,4,4,4-Hexafluoro-2-butene | (Z) | 123.9 | 123.9 | 121.5 (q) | ¹JCF = 275 |
Note: Specific chemical shifts for the (E) and (Z) isomers of this compound are not fully detailed in the available literature, but the olefinic carbons are expected to show distinct shifts. The trifluoromethyl carbons appear as quartets due to coupling with the fluorine atoms.
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound | Isomer | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| This compound | (E) | Not specified | ⁵JFF ≈ 11 |
| This compound | (Z) | Not specified | ⁵JFF ≈ 0 |
| 1,1,1,4,4,4-Hexafluoro-2-butene | (Z) | -68.5 | - |
The key differentiator between the (E) and (Z) isomers is the through-space coupling constant (⁵JFFcis) between the fluorine nuclei of the two CF₃ groups. A significant coupling constant of approximately 11 Hz is observed for the (E)-isomer, while it is close to 0 Hz for the (Z)-isomer where the CF₃ groups are on opposite sides of the double bond.[1]
Table 4: Infrared (IR) Spectroscopy Data
| Compound | C=C Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| This compound | ~1650-1680 | ~1100-1300 (strong, multiple bands) | ~700-800 |
| 1,1,1,4,4,4-Hexafluoro-2-butene | ~1670 | ~1100-1300 (strong, multiple bands) | - |
| 2,3-Dichlorohexafluoro-2-butene | ~1640 | ~1100-1300 (strong, multiple bands) | ~700-800 |
The IR spectrum is characterized by a C=C stretching vibration in the 1650-1680 cm⁻¹ region and very strong absorptions in the 1100-1300 cm⁻¹ range, which are characteristic of C-F stretching in the CF₃ groups.
Table 5: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| This compound | 198 (with ³⁷Cl isotope peak at 200) | 163 ([M-Cl]⁺), 129 ([M-CF₃]⁺), 69 ([CF₃]⁺) |
| 2,3-Dichlorohexafluoro-2-butene | 232 (with isotope peaks for Cl₂) | 197 ([M-Cl]⁺), 163 ([M-2Cl]⁺), 69 ([CF₃]⁺) |
| 1,1,1,4,4,4-Hexafluoro-2-butene | 164 | 145 ([M-F]⁺), 95 ([M-CF₃]⁺), 69 ([CF₃]⁺) |
The mass spectrum of this compound shows a characteristic isotopic pattern for a chlorine-containing compound (M⁺ and M+2 peaks in an approximate 3:1 ratio).[2] The fragmentation pattern is dominated by the loss of the chlorine atom and trifluoromethyl groups.
Experimental Protocols
Standard spectroscopic techniques are employed for the structural analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR: Standard proton spectra are acquired to observe the signal for the vinylic proton.
-
¹³C NMR: Proton-decoupled ¹³C spectra are acquired to observe the carbon signals. The quaternary carbons of the CF₃ groups will appear as quartets due to ¹JCF coupling.
-
¹⁹F NMR: Proton-decoupled ¹⁹F spectra are acquired to observe the signals for the two CF₃ groups. The key diagnostic for isomer identification is the measurement of the ⁵JFF coupling constant.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in a solution cell.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of isomers.
-
Ionization Method: Electron Ionization (EI) is commonly used.
-
Sample Introduction: The sample is introduced into the ion source, typically via a heated inlet system or through the GC column.
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Spectroscopic analysis workflow for structural confirmation.
This guide demonstrates that a combination of NMR, IR, and Mass Spectrometry provides a robust framework for the unequivocal structural determination and isomer differentiation of this compound. The comparison with related compounds further strengthens the confidence in the assigned structure.
References
validation of analytical methods for 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene
An Objective Comparison of Validated Analytical Methods for 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of chemical entities is paramount. This guide provides a comparative overview of validated analytical methodologies for this compound, a key organofluorine intermediate. We will explore the two primary analytical techniques, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting their respective validation data and detailed experimental protocols. This guide is intended to assist in the selection of the most appropriate analytical method based on specific experimental needs.
Comparison of Key Analytical Methods
The two principal methods for the analysis of this compound are Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, particularly utilizing the ¹⁹F nucleus.
Gas Chromatography (GC-FID/MS) is a powerful separation technique ideal for volatile compounds like halogenated alkenes. It offers high resolution, allowing for the separation of the target analyte from impurities and potentially its geometric isomers ((E) and (Z)). When coupled with a mass spectrometer, GC-MS provides structural information, confirming the identity of the analyte.
¹⁹F Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of fluorine-containing compounds without the need for a specific reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate purity and concentration measurements. Given the two trifluoromethyl (CF₃) groups in this compound, ¹⁹F NMR is particularly sensitive and selective.
Below is a comparative summary of these two techniques for the analysis of this compound.
Table 1: Comparison of GC-FID/MS and ¹⁹F qNMR
| Feature | Gas Chromatography (GC-FID/MS) | ¹⁹F Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and column interaction, followed by detection. | Absorption of radiofrequency by ¹⁹F nuclei in a magnetic field. |
| Primary Use | Purity determination, impurity profiling, and quantification. | Absolute quantification, purity assessment, structural elucidation. |
| Isomer Separation | Can separate (E) and (Z) isomers with appropriate column and conditions. | Can distinguish and quantify (E) and (Z) isomers based on distinct chemical shifts. |
| Sample Throughput | Relatively high, with typical run times of 15-30 minutes per sample. | Lower, with longer acquisition times required for high precision. |
| Sensitivity | High, especially with MS detection (ppb levels). | Moderate (low ppm to % levels). |
| Reference Standard | Requires a certified reference standard of the analyte for quantification. | Requires a certified internal standard of a different fluorinated compound. |
| Sample Preparation | Requires dissolution in a volatile solvent. | Requires dissolution in a deuterated solvent with an internal standard. |
| Data Complexity | Chromatograms are relatively straightforward to interpret. | Spectra can be complex but provide rich structural information. |
Experimental Protocols
Detailed methodologies for both a validated GC-FID method and a ¹⁹F qNMR method are provided below. These protocols are based on established practices for the analysis of similar halogenated volatile organic compounds.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol outlines a method for the quantitative determination of this compound.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8860 GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 200°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program: Initial temperature of 40°C, hold for 5 minutes, then ramp at 10°C/min to 220°C, and hold for 5 minutes.
-
Detector Temperature: 250°C.
-
Data Acquisition: Agilent MassHunter or equivalent chromatography data system.
2. Sample and Standard Preparation:
-
Solvent: Methanol, HPLC grade.
-
Standard Stock Solution: Prepare a stock solution of this compound at 1000 µg/mL in methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample and dissolve it in methanol to achieve a concentration within the calibration range.
3. Validation Parameters: The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
¹⁹F Quantitative NMR (qNMR) Spectroscopy
This protocol describes a method for the absolute quantification of this compound using an internal standard.
1. Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a broadband probe.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
-
Internal Standard: 1,4-Difluorobenzene (certified purity >99.5%).
-
Acquisition Parameters:
-
Pulse Program: zg30 (30° pulse angle).
-
Acquisition Time (AQ): 3.0 s.
-
Relaxation Delay (D1): 30 s (to ensure full relaxation of ¹⁹F nuclei).
-
Number of Scans (NS): 16.
-
Spectral Width (SW): 200 ppm.
-
Temperature: 298 K.
-
2. Sample and Standard Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of the 1,4-Difluorobenzene internal standard into the same NMR tube.
-
Add approximately 0.7 mL of CDCl₃, cap the tube, and gently mix until fully dissolved.
3. Data Processing and Quantification:
-
Apply an exponential line broadening of 0.3 Hz.
-
Manually phase the spectrum and perform baseline correction.
-
Integrate the signals for the analyte (CF₃ groups) and the internal standard.
-
Calculate the concentration or purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of fluorine atoms for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Validation Data Summary
The following tables summarize the expected performance data from the validation of the described analytical methods. These values are representative of what is achievable for the analysis of halogenated volatile compounds based on published literature.
Table 2: GC-FID Method Validation Data
| Parameter | Acceptance Criteria | Expected Result |
| Specificity | No interfering peaks at the analyte's retention time. | The method is selective for this compound. |
| Linearity (R²) | ≥ 0.995 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.2% |
| Precision (RSD%) | ||
| - Repeatability (n=6) | ≤ 2.0% | < 1.5% |
| - Intermediate Precision | ≤ 3.0% | < 2.5% |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1 | ~1.0 µg/mL |
| Robustness | No significant impact on results from minor variations. | The method is robust to small changes in flow rate and temperature ramp. |
Table 3: ¹⁹F qNMR Method Validation Data
| Parameter | Acceptance Criteria | Expected Result |
| Specificity | Resolved signals for analyte and internal standard. | Baseline resolution of signals is achieved. |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 |
| Range | 1 - 20 mg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.9 - 101.5% |
| Precision (RSD%) | ||
| - Repeatability (n=6) | ≤ 1.0% | < 0.5% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | ~0.1 mg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1 | ~0.4 mg/mL |
| Robustness | No significant impact on results from minor variations. | The method is robust to small changes in relaxation delay (within reason) and pulse angle. |
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method for this compound.
Caption: Workflow for Analytical Method Validation.
Logical Comparison of Analytical Techniques
This diagram provides a logical comparison of the key attributes of GC-FID/MS and ¹⁹F qNMR for the analysis of this compound.
Comparative Mechanistic Insights into the Reactions of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene and Its Analogs
A detailed analysis of the reactivity and synthetic applications of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene, a versatile fluorinated building block, reveals distinct mechanistic pathways and provides a basis for comparison with alternative reagents and synthetic strategies. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of its reactions, supported by experimental data and detailed protocols.
This compound is a halogenated olefin of significant interest in organofluorine chemistry due to the presence of two trifluoromethyl groups and a reactive carbon-chlorine bond on a double bond. These structural features impart unique reactivity, making it a valuable precursor for the synthesis of a variety of fluorinated molecules. Mechanistic studies primarily focus on its synthesis via elimination reactions and its subsequent transformations through nucleophilic substitution and addition reactions.
Comparison of Synthetic Routes to 2-Halo-1,1,1,4,4,4-hexafluoro-2-butenes
The most common route to 2-chloro- and 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene involves a two-step sequence of halogenation of 1,1,1,4,4,4-hexafluorobut-2-ene followed by dehydrohalogenation. The choice of halogenating and dehydrohalogenating agents significantly influences the yield and isomeric ratio of the final product.
| Starting Material | Halogenating Agent | Intermediate | Yield (%) | Dehydrohalogenating Agent | Product | Yield (%) | E/Z Ratio | Reference |
| (E/Z)-Hexafluorobut-2-ene | ICl | 2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane | 85 | KOH/H₂O, Bu₄NBr | This compound | 52 | ~4:5 | [1] |
| (E/Z)-Hexafluorobut-2-ene | Br₂ | 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane | 95 | KOH/H₂O, Bu₄NBr | 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene | Not specified in two steps | 2:1 | [1] |
| 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane | - | - | - | DBU/Et₂O | 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene | 60 | 2:1 | [1] |
| 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane | - | - | - | iPr₂NEt/Et₂O | 2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene | 60 | 2:1 | [1] |
Table 1: Comparison of synthetic yields for 2-chloro- and 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene.
The synthesis of the chloro-iodo precursor proceeds with high yield, and subsequent dehydrohalogenation provides the target chloro-alkene in a moderate yield as a mixture of E and Z isomers.[1] The bromo analog is synthesized from the corresponding dibromo precursor, which is obtained in excellent yield.[1] The choice of base in the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane influences the reaction efficiency, with DBU and Hünig's base providing the product in good yield.[1]
Mechanistic Considerations in Nucleophilic Vinylic Substitution
The reactivity of this compound in nucleophilic substitution reactions is a key area of investigation. Due to the presence of electron-withdrawing trifluoromethyl groups, the double bond is electron-deficient, making it susceptible to nucleophilic attack. The reaction mechanism is generally considered to be a nucleophilic vinylic substitution (SNV).
The generally accepted mechanism for nucleophilic vinylic substitution on such activated alkenes is the addition-elimination pathway. In this mechanism, the nucleophile adds to the carbon bearing the leaving group, forming a carbanionic intermediate. This intermediate then eliminates the leaving group to form the substituted product. The stereochemistry of the reaction (retention or inversion) depends on the lifetime and rotational barrier of the carbanionic intermediate. For highly activated systems like the title compound, this pathway is expected to be favorable.
A direct comparison of the reactivity of 2-chloro- and 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene in nucleophilic substitution reactions would be highly valuable. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, suggesting that the bromo derivative might be more reactive. However, the precise influence of the trifluoromethyl groups on the relative reactivity requires further experimental investigation.
Alternative Synthetic Strategies
While the halogenation-dehydrohalogenation sequence is a primary route, other modern synthetic methods offer potential alternatives for the synthesis of compounds containing the 1,1,1,4,4,4-hexafluoro-2-butenyl moiety.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a powerful tool for the stereoselective synthesis of alkenes.[2][3][4][5][6] This reaction involves the condensation of a phosphonate carbanion with an aldehyde or ketone. For the synthesis of hexafluorobutenylated compounds, a phosphonate reagent containing the hexafluorobutyl group would be required. This method offers the potential for high E-selectivity.[2][3]
Figure 1: General scheme of the Horner-Wadsworth-Emmons reaction for hexafluorobutene synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are versatile methods for forming carbon-carbon and carbon-heteroatom bonds.[7] These reactions could be employed to couple 2-halo-1,1,1,4,4,4-hexafluoro-2-butenes with a variety of nucleophiles, including boronic acids, organostannanes, amines, and alcohols. This approach would offer a modular and efficient route to a wide range of hexafluorobutenylated compounds.
Figure 2: General scheme for Palladium-catalyzed cross-coupling of 2-halo-1,1,1,4,4,4-hexafluoro-2-butenes.
Experimental Protocols
Synthesis of 2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane [1]
A mixture of (E/Z)-1,1,1,4,4,4-hexafluorobut-2-ene and iodine monochloride is exposed to sunlight. After the reaction is complete, the pure product is isolated by distillation at 112 °C. The yield of the product, a mixture of stereoisomers, is 85%.[1]
Synthesis of this compound [1]
2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane is reacted with 1.3 equivalents of potassium hydroxide in water in the presence of 5 mol % of tetrabutylammonium bromide (Bu₄NBr). The resulting mixture of (E)- and (Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes is separated by distillation, affording a 52% yield with an E/Z ratio of approximately 4:5.[1] The isomers can be identified by 19F{H} NMR spectroscopy based on the ⁵JFFcis coupling constant, which is approximately 0 Hz for the (Z)-isomer and around 11 Hz for the (E)-isomer.[1]
Synthesis of 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane [1]
(E/Z)-1,1,1,4,4,4-hexafluorobut-2-ene is reacted with bromine under ultraviolet irradiation or sunlight. The reaction proceeds to give 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane as a mixture of stereoisomers in 95% yield.[1]
Dehydrobromination of 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane [1]
The dibromoalkane is treated with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-diisopropylethylamine (Hünig's base) in a solvent like diethyl ether. This reaction yields a mixture of (E)- and (Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-enes in a 2:1 ratio with a 60% yield.[1]
Conclusion
This compound is a valuable fluorinated building block, primarily synthesized through a halogenation-dehydrohalogenation sequence. Its reactivity is dominated by nucleophilic vinylic substitution, driven by the electron-withdrawing nature of the trifluoromethyl groups. While detailed quantitative data on its reactions with a wide range of common nucleophiles is still emerging, a comparison with its bromo analog suggests similar reactivity patterns, with potential differences in reaction rates due to the nature of the carbon-halogen bond. Alternative synthetic methodologies, such as the Horner-Wadsworth-Emmons reaction and palladium-catalyzed cross-coupling, offer promising avenues for the construction of complex molecules containing the hexafluorobutenyl moiety, providing greater flexibility and control over stereochemistry. Further mechanistic studies and the expansion of its reaction scope with various nucleophiles will undoubtedly solidify the position of this compound as a key intermediate in organofluorine chemistry.
References
- 1. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of enamines, enol ethers and related compounds by cross-coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Use of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene in Research
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of experimental outcomes. This guide provides a cost-benefit analysis of utilizing 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene as a research intermediate, comparing it with potential alternatives. The information is intended to facilitate informed decisions in the procurement and application of fluorinated compounds in a laboratory setting.
Properties and Applications
This compound is a fluorochlorinated olefin recognized for its high reactivity.[1] It serves as a versatile intermediate in the synthesis of more complex fluorinated molecules, finding applications in the development of fluoropolymers and other specialty chemicals.[1] Its utility in research is particularly noted in the synthesis of fluorinated allenes, which are valuable building blocks in organic chemistry.
Cost-Benefit Analysis
A direct cost-benefit analysis in a research context is multifaceted, weighing the monetary cost against factors like reaction efficiency, yield, and safety. While comprehensive comparative studies are limited, an analysis can be constructed based on available data for the compound and its potential alternatives.
Table 1: Cost Comparison of this compound and Alternatives
| Compound | CAS Number | Supplier Example | Price (USD) | Purity |
| This compound | 400-44-2 | ChemicalBook | $1.00 - $3.00 / kg | 99% |
| 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane | 384-54-3 | SynQuest Laboratories | Inquire for pricing | 97% |
| Hexafluoroisobutylene | 382-10-5 | ChemicalBook | $2.20 - $8.80 / kg | 99% |
Note: Prices are subject to change and may vary between suppliers. "Inquire for pricing" indicates that the cost is not publicly listed and requires a direct quote from the supplier.
Benefits of this compound:
-
High Reactivity: The presence of both chlorine and fluorine atoms on the double bond makes it a reactive intermediate for nucleophilic substitution and other addition reactions.
-
Versatile Building Block: It serves as a precursor for a variety of fluorinated compounds, including fluorinated allenes.[2]
-
Potential for High Yields: While specific comparative data is scarce, the described synthetic routes suggest that high yields of desired products can be achieved under optimized conditions.[2]
Drawbacks and Costs:
-
Limited Safety Data: Many toxicological and ecological properties are listed as "no data available" in safety data sheets, necessitating cautious handling and the implementation of robust safety protocols.[3][4]
-
Handling of a Gas/Low-Boiling Liquid: With a boiling point of 35-36 °C, this compound requires careful handling in a well-ventilated area, potentially in a closed system, to avoid inhalation and exposure.[5]
-
Cost of Precursors: The overall cost of using this reagent should also factor in the price of its starting materials, such as 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane, for which pricing is not always readily available.[6][7]
Comparison with an Alternative: Hexafluoroisobutylene
Hexafluoroisobutylene is another common fluorinated building block.
Table 2: Performance and Safety Comparison
| Feature | This compound | Hexafluoroisobutylene |
| Reactivity | High, due to the presence of a good leaving group (chloride). | Reactive double bond, but lacks an inherent leaving group for simple substitution. |
| Primary Applications | Intermediate for substitution and addition reactions to create diverse fluorinated molecules. | Used in polymerization and addition reactions.[8] |
| Boiling Point | 35-36 °C[5] | -111 °C[9] |
| Safety Profile | Limited data available; requires careful handling due to potential toxicity and flammability.[3][5] | Colorless, pressurized liquid; may cause drowsiness or dizziness.[9] |
Analysis:
The choice between this compound and an alternative like hexafluoroisobutylene will largely depend on the specific synthetic transformation required. For reactions requiring a nucleophilic substitution at the double bond, this compound offers a distinct advantage due to the chloro-substituent acting as a leaving group. For polymerization or simple addition reactions across the double bond, hexafluoroisobutylene may be a more direct and potentially safer alternative, although its extremely low boiling point presents its own handling challenges.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a fluorinated allene using this compound, based on established research.[2]
Synthesis of a Fluorinated Allene
This protocol describes a two-step process: the bromination of this compound followed by dehydrobromination to yield the allene.
Step 1: Bromination of this compound
-
Reactants:
-
This compound
-
Bromine (Br₂)
-
-
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and under the influence of sunlight or a UV lamp, combine this compound with bromine.
-
The reaction proceeds to form 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane.
-
Monitor the reaction progress by appropriate analytical techniques (e.g., GC-MS or NMR).
-
Upon completion, the crude product can be purified by distillation. An 84% yield has been reported for this type of reaction.[10]
-
Step 2: Dehydrobromination to form the Fluorinated Allene
-
Reactants:
-
2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane (from Step 1)
-
A suitable base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
An appropriate solvent (e.g., pentane)
-
-
Procedure:
-
Dissolve the purified product from Step 1 in the chosen solvent in a reaction vessel.
-
Add the base to the solution. The reaction leads to the elimination of HBr.
-
The reaction mixture will contain the desired fluorinated allene.
-
The final product can be isolated and purified by distillation.
-
Visualizations
The following diagrams illustrate the logical workflow and a key signaling pathway relevant to the application of this compound.
Caption: Experimental workflow for the synthesis of a fluorinated allene.
Caption: Logical relationship for reagent selection in research.
Conclusion
This compound is a valuable, reactive intermediate for the synthesis of specialized fluorinated molecules in a research setting. Its cost-effectiveness is dependent on the specific synthetic application and must be weighed against the costs and performance of viable alternatives. The limited availability of comprehensive safety data underscores the need for stringent adherence to laboratory safety protocols when handling this and other reactive fluorinated compounds. Researchers are encouraged to perform a thorough risk assessment and consider the specific requirements of their synthetic targets before selecting this or any other fluorinated building block.
References
- 1. orgsyn.org [orgsyn.org]
- 2. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
- 3. echemi.com [echemi.com]
- 4. 2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro-, (Z)- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. 400-44-2 | 1300-7-12 | this compound | SynQuest Laboratories [synquestlabs.com]
- 6. 384-54-3 | 1100-7-44 | 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane | SynQuest Laboratories [synquestlabs.com]
- 7. scbt.com [scbt.com]
- 8. specialchem.com [specialchem.com]
- 9. HEXAFLUOROISOBUTENE (382-10-5) for sale [vulcanchem.com]
- 10. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available toxicological data for 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene and a selection of structurally related hydrofluoroolefins (HFOs). The objective is to present a clear, data-driven comparison to aid in the evaluation of these compounds for various applications. The information is compiled from publicly available safety data sheets, toxicological databases, and peer-reviewed literature. It is important to note that detailed toxicological studies for this compound are not widely available in the public domain. Therefore, this guide emphasizes a comparative approach with better-characterized HFOs.
Compound Profiles
This compound
-
Synonyms: CHFB, 2-Chloro-1,1,1,4,4,4-hexafluorobutene-2, 1,1,1,4,4,4-Hexafluoro-2-chloro-2-butene[1][3]
-
Overview: Limited toxicological data is publicly available for this compound. Safety data sheets often indicate "no data available" for many standard toxicological endpoints.[4][5] However, some database entries suggest a potential for inhalation toxicity.[3][6]
2,3,3,3-Tetrafluoropropene (HFO-1234yf)
-
CAS Number: 754-12-1
-
Overview: HFO-1234yf is a refrigerant with low global warming potential. It has undergone extensive toxicological testing. Generally, it exhibits low acute toxicity.[7]
trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze)
-
CAS Number: 29118-24-9
-
Overview: HFO-1234ze is used as a refrigerant, propellant, and foam-blowing agent. It also has a low global warming potential and a well-documented toxicological profile indicating low acute toxicity.[8][9]
cis-1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz-Z)
-
CAS Number: 692-49-9[10]
-
Overview: This compound is utilized as a foam-blowing agent, refrigerant, and solvent. Toxicological studies have shown it to have very low acute inhalation toxicity.[11][12]
trans-1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz-E)
-
CAS Number: 66711-86-2
-
Overview: HFO-1336mzz-E is another compound with applications as a foam expansion agent and heat transfer fluid. It is characterized by low acute toxicity.[13]
Comparative Toxicity Data
The following tables summarize the available quantitative toxicity data for the selected compounds.
Table 1: Acute Inhalation Toxicity
| Compound | Species | LC50 (4-hour) | Reference |
| This compound | Rat | 3 ppm (6-hour) | [3] |
| 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | Rat | > 405,800 ppm | [7] |
| trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze) | Rat | > 207,000 ppm | [8] |
| cis-1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz-Z) | Rat | > 102,900 ppm | [11] |
| trans-1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz-E) | Rat | > 17,000 ppm | [13] |
Table 2: Cardiac Sensitization
| Compound | Species | NOAEL (ppm) | LOAEL (ppm) | Reference |
| This compound | - | No data available | No data available | |
| 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | Dog | 120,000 | > 120,000 | [7] |
| trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze) | Dog | 120,000 | > 120,000 | [8] |
| cis-1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz-Z) | Dog | 12,500 | 25,000 | [12][14] |
| trans-1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz-E) | Dog | No data available | No data available |
Table 3: Genotoxicity - Ames Test
| Compound | Result | Metabolic Activation | Reference |
| This compound | No data available | - | |
| 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | Mutagenic | Required | [7] |
| trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze) | Inactive | With and without | [8] |
| cis-1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz-Z) | Not genotoxic | - | [14] |
| trans-1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz-E) | No data available | - |
Experimental Protocols
Detailed experimental protocols for the toxicity of this compound are not available in the public literature. The following are generalized protocols for key toxicological assays based on OECD guidelines, which are standard methods for evaluating the safety of chemicals.
Acute Inhalation Toxicity (Based on OECD Guideline 403) [11][12][15][16]
-
Objective: To determine the median lethal concentration (LC50) of a substance after a single 4-hour inhalation exposure.
-
Animal Model: Typically, young adult Sprague-Dawley rats are used.
-
Procedure:
-
Animals are placed in exposure chambers.
-
The test substance is vaporized and introduced into the chamber at a constant concentration for 4 hours.
-
Multiple concentration groups are used to determine a dose-response relationship.
-
A control group is exposed to filtered air only.
-
Animals are observed for clinical signs of toxicity during and after exposure for a period of 14 days.
-
Body weights are recorded before exposure and at regular intervals during the observation period.
-
At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
-
Data Analysis: The LC50 is calculated using appropriate statistical methods, such as probit analysis.
Cardiac Sensitization (General Protocol) [8][17]
-
Objective: To assess the potential of a substance to sensitize the myocardium to the arrhythmogenic effects of epinephrine.
-
Animal Model: Beagle dogs are commonly used for this assay.
-
Procedure:
-
The dog is fitted with an ECG monitor to record heart activity.
-
A pre-exposure intravenous injection of epinephrine is administered to establish a baseline response.
-
The dog inhales the test substance at a specific concentration for a set period (e.g., 5-10 minutes).
-
During the exposure, a challenge dose of epinephrine is administered intravenously.
-
The ECG is monitored for the occurrence of cardiac arrhythmias, such as ventricular fibrillation.
-
A series of increasing concentrations of the test substance are evaluated to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).
-
-
Data Analysis: The presence or absence of a defined cardiac arrhythmia at each concentration is recorded to determine the NOAEL and LOAEL.
Visualizations
Caption: Experimental workflow for an acute inhalation toxicity study.
Caption: Proposed mechanism of cardiac sensitization by halogenated hydrocarbons.
Discussion of Toxic Mechanisms
The primary toxicological concerns for many halogenated alkenes are acute inhalation toxicity and cardiac sensitization. The mechanism of cardiac sensitization is thought to involve the disruption of normal cardiac ion channel function.[7][11][15] Halogenated hydrocarbons can alter the flow of potassium, sodium, and calcium ions, which are critical for maintaining the normal heart rhythm. This disruption can lead to a prolongation of the cardiac action potential and create an electrical environment in the heart that is more susceptible to arrhythmias. When the body is under stress, it releases epinephrine (adrenaline), which can then trigger a potentially fatal arrhythmia in a sensitized heart.[8]
Some halogenated alkenes have also been shown to be mutagenic in the Ames test, a bacterial assay used to screen for carcinogenic potential.[7] The mechanism of mutagenicity for these compounds can involve their metabolic activation to reactive intermediates that can then damage DNA.
Conclusion
Based on the available data, 2,3,3,3-Tetrafluoropropene (HFO-1234yf), trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze), cis-1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz-Z), and trans-1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz-E) generally exhibit a low order of acute inhalation toxicity. Cardiac sensitization potential varies among these compounds, with HFO-1234yf and HFO-1234ze showing a very low potential, while HFO-1336mzz-Z has a defined NOAEL and LOAEL.
In contrast, the toxicological profile of this compound is not well-characterized in publicly accessible literature. The limited data from toxicological databases suggest a potential for significant inhalation toxicity, with a reported 6-hour LC50 in rats of 3 ppm.[3] This value is substantially lower than those of the other HFOs reviewed here, indicating a potentially higher hazard level. However, without access to the primary study reports, a thorough evaluation of the quality and reliability of this data is not possible. Further research and public dissemination of detailed toxicological studies are crucial for a comprehensive risk assessment of this compound. Researchers and drug development professionals should exercise caution and seek more definitive data before considering this compound for applications where human exposure is possible.
References
- 1. Ames Test (Bacterial Reverse Mutation Test): Why, When, and How to Use | Springer Nature Experiments [experiments.springernature.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. nucro-technics.com [nucro-technics.com]
- 4. This compound CAS#: 400-44-2 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. oecd.org [oecd.org]
- 7. Evaluation of the Dog Cardiac Sensitization Test - Toxicity of Alternatives to Chlorofluorocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cardiac Sensitization - iodotrifluoromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. This compound, (2Z)- | C4HClF6 | CID 5371687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. oecd.org [oecd.org]
- 12. eurolab.net [eurolab.net]
- 13. nib.si [nib.si]
- 14. epa.gov [epa.gov]
- 15. Acute toxicity study for inhalation | PPTX [slideshare.net]
- 16. oecd.org [oecd.org]
- 17. ecetoc.org [ecetoc.org]
Environmental Impact Assessment: 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene (HCFO-1233zd(E)) in Comparison to Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene, commercially known as HCFO-1233zd(E), with alternative hydrofluorocarbons (HFCs) and other hydrofluoroolefins (HFOs). The following sections present quantitative environmental data, detail the experimental and computational methodologies used for their determination, and offer a visual comparison of these compounds.
Comparative Analysis of Environmental Properties
HCFO-1233zd(E) is a hydrochlorofluoroolefin developed as a replacement for older generation refrigerants, foam blowing agents, and solvents that have a high impact on global warming.[1][2] Its environmental profile, particularly its low Global Warming Potential (GWP) and negligible Ozone Depletion Potential (ODP), marks a significant improvement over the substances it is designed to replace, such as HFC-245fa.[3][4]
Data Presentation: Key Environmental Metrics
The table below summarizes the critical environmental properties of HCFO-1233zd(E) and compares them with several alternatives, including legacy HFCs and other next-generation HFOs/HCFOs.
| Compound | Type | Atmospheric Lifetime | GWP (100-year) | ODP |
| HCFO-1233zd(E) | HCFO | 26 days[3][5] | <1 - 7[4][5][6][7] | 0.00034[4][5] |
| HFC-245fa | HFC | 7.6 years[3] | 858 - 1030[4][8] | 0[4] |
| HFC-134a | HFC | ~14 years | 1,300[9] | 0 |
| HFC-23 | HFC | 222 years | 14,800[10] | 0 |
| HCFO-1224yd(Z) | HCFO | 21 days[5] | <1[5] | 0.00012[5] |
| HFO-1336mzz(Z) | HFO | 22 days[8] | 2[8] | 0 |
| HBFO-1233xfB | HBFO | 7 days[5] | <1[5] | 0.0028[5] |
| Carbon Dioxide (CO₂) (for reference) | N/A | ~100 years | 1 | 0 |
Discussion of Environmental Impacts
Global Warming Potential (GWP) and Ozone Depletion Potential (ODP)
HCFO-1233zd(E) and other HFOs were developed to address the high GWP of HFCs, which were themselves replacements for ozone-depleting CFCs and HCFCs.[1] The very short atmospheric lifetime of HCFO-1233zd(E) is the primary reason for its ultra-low GWP, which is reported to be between less than 1 and 7.[4][5][6][7] This is a dramatic reduction compared to HFCs like HFC-245fa and HFC-134a, which have GWPs in the hundreds to thousands.[3][9]
Although the molecule contains chlorine, its rapid degradation in the troposphere means very little of it reaches the stratosphere to contribute to ozone depletion, resulting in a negligible ODP of approximately 0.00034.[3][5]
Atmospheric Degradation and Byproducts
A key consideration for the environmental impact of HFOs and HCFOs is their atmospheric degradation products. While their short lifetimes are advantageous for climate change, their breakdown can form other substances of potential concern. The atmospheric degradation of several HFOs, for example, is known to produce trifluoroacetic acid (TFA).[11][12] TFA is a persistent substance, and its increasing accumulation in the environment is a subject of ongoing research and monitoring.[12]
Experimental Protocols and Methodologies
The environmental data presented are derived from a combination of laboratory experiments and atmospheric modeling.
1. Atmospheric Lifetime Determination
The atmospheric lifetime of a compound like HCFO-1233zd(E) is primarily determined by its reaction rate with the hydroxyl (OH) radical, the dominant oxidizing agent in the troposphere.
-
Protocol: Laboratory experiments are conducted in smog chambers or using flash photolysis/laser-induced fluorescence techniques.
-
Procedure: A known concentration of the target compound (e.g., HCFO-1233zd(E)) is mixed with a known concentration of OH radicals in a reaction vessel at controlled temperatures and pressures that simulate atmospheric conditions.
-
Data Analysis: The rate of decay of the target compound is measured over time to determine the second-order rate constant (kOH).
-
Lifetime Calculation: The atmospheric lifetime (τ) is then calculated by taking the reciprocal of the product of the rate constant and the average global concentration of OH radicals. The short atmospheric lifetimes of HCFOs are due to the presence of a carbon-carbon double bond, which is highly reactive with OH radicals.[8]
2. Global Warming Potential (GWP) and Ozone Depletion Potential (ODP) Calculation
GWP and ODP are not measured directly but are calculated indices based on laboratory data and atmospheric models.
-
GWP Protocol:
-
Radiative Efficiency: The infrared absorption spectrum of the compound is measured using techniques like Fourier Transform Infrared (FTIR) spectroscopy. This determines how efficiently the molecule traps heat.
-
Atmospheric Lifetime: The lifetime, as determined above, is a critical input.
-
Atmospheric Modeling: These data are incorporated into 2D or 3D global atmospheric models. These models simulate the compound's distribution and decay in the atmosphere. The GWP is calculated by integrating the radiative forcing of a pulse emission of the gas over a specified time horizon (typically 100 years) and comparing it to the radiative forcing of an equal mass of CO₂.
-
-
ODP Protocol:
-
Chlorine/Bromine Content: The number of chlorine and/or bromine atoms in the molecule is known.
-
Atmospheric Lifetime: The compound's total atmospheric lifetime is used.
-
Fractional Release Factor: Models are used to estimate the fraction of the halogen that is released in the stratosphere where it can destroy ozone.
-
ODP Calculation: The ODP is calculated relative to CFC-11 (which has an ODP of 1) based on the compound's ability to transport and release ozone-depleting halogens into the stratosphere. For very short-lived substances like HCFO-1233zd(E), the location of emission (e.g., northern mid-latitudes) is also considered in the calculation.[5]
-
Mandatory Visualization
The following diagram illustrates the evolution of refrigerants and foam blowing agents, comparing the environmental impact profiles of different chemical generations.
References
- 1. fluorocarbons.org [fluorocarbons.org]
- 2. electronics.org [electronics.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. waermepumpe-izw.de [waermepumpe-izw.de]
- 5. fluorocarbons.org [fluorocarbons.org]
- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 7. fluorocarbons.org [fluorocarbons.org]
- 8. Hexafluoro-2-butene - American Chemical Society [acs.org]
- 9. igsd.org [igsd.org]
- 10. ccacoalition.org [ccacoalition.org]
- 11. How Do HFCs Affect the Environment | CleanCold Technologies [cleancoldtech.com]
- 12. eia-international.org [eia-international.org]
A Comparative Guide to 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene and Its Derivatives for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecules. Among the array of organofluorine compounds, 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene stands out as a versatile intermediate. This guide provides a comprehensive characterization of this compound, including its (E) and (Z) isomers, and compares it with related halogenated butene derivatives to inform your selection process.
Physicochemical and Spectroscopic Characterization
This compound (C₄HClF₆) is a fluorochlorinated olefin with a molecular weight of 198.49 g/mol .[1][2] It exists as two geometric isomers, (E) and (Z), which can be synthesized and isolated.[1] The presence of the trifluoromethyl groups and a chlorine atom on the butene backbone imparts unique reactivity to this molecule, making it a valuable synthon in organofluorine chemistry.[1]
Isomer Identification and Spectroscopic Data
The definitive characterization and differentiation of the (E) and (Z) isomers of this compound are achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. A key distinguishing feature in the ¹⁹F NMR spectrum is the five-bond fluorine-fluorine coupling constant across the double bond (⁵JFFcis). The (E)-isomer exhibits a ⁵JFFcis of approximately 11 Hz, while this coupling is absent or near 0 Hz for the (Z)-isomer.[3][4]
Below is a summary of the available spectroscopic and physical data for the isomers of this compound and a comparison with related dihalogenated derivatives.
| Compound | Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Key NMR Feature | Boiling Point (°C) | Density (g/mL) |
| This compound | (E) | Not readily available | Data not readily available | Data not readily available | ⁵JFFcis ≈ 11 Hz[3] | 34.5-35.5[5] | 1.487 @ 17°C[5] |
| (Z) | Not readily available | Data available[2] | Data available[2] | ⁵JFFcis ≈ 0 Hz[3] | 34.5-35.5[5] | 1.487 @ 17°C[5] | |
| 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | Mixture | - | - | - | - | 66-68[6] | 1.605 @ 25°C[6] |
| (E) | - | - | - | - | - | - | |
| (Z) | - | - | - | - | - | - | |
| 2-Bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-enes | (E) | - | - | - | ⁵JFFcis ≈ 13 Hz[3] | 79 (mixture)[3] | - |
| (Z) | - | - | - | ⁵JFFcis ≈ 0 Hz[3] | 79 (mixture)[3] | - |
Note: Detailed, experimentally determined ¹H and ¹³C NMR data for the individual isomers of this compound are not consistently available in the reviewed literature. However, the differentiation is reliably made using the ⁵JFFcis coupling constant in ¹⁹F NMR.[3]
Experimental Protocols
Synthesis of (E/Z)-2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene
A common synthetic route to a mixture of (E) and (Z)-2-chloro-1,1,1,4,4,4-hexafluoro-2-butene is the dehydrohalogenation of a saturated precursor, 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane.[1]
Experimental Workflow: Synthesis of this compound
Caption: Synthesis of (E/Z)-2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene.
Protocol: The dehydrohalogenation is typically carried out by reacting 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane with potassium hydroxide (KOH) in water. Tetrabutylammonium bromide (Bu₄NBr) is used as a phase-transfer catalyst to facilitate the reaction between the organic substrate and the aqueous base.[1] This reaction yields a mixture of the (E) and (Z) isomers, with a reported E/Z ratio of approximately 4:5, indicating a slight preference for the (Z)-isomer under these conditions.[1]
Reactivity and Comparison with Alternatives
The reactivity of this compound is dominated by the carbon-carbon double bond, which is susceptible to addition reactions.[1] The presence of both a chlorine atom and two trifluoromethyl groups influences the electron density of the double bond and provides sites for further functionalization. This compound is a valuable intermediate for the synthesis of more complex fluorinated molecules and has been utilized in halogenation and dehydrohalogenation cascade reactions to produce novel fluorinated allenes.[1]
Logical Relationship: Reactivity and Derivatization
Caption: Reactivity pathways of this compound.
Compared to its dihalogenated counterparts, such as 2,3-dichlorohexafluoro-2-butene, the single chlorine atom in this compound offers a distinct reactivity profile. The presence of a proton on the double bond allows for dehydrohalogenation reactions that are not possible with the perhalogenated analogue. This makes it a more versatile building block for certain synthetic transformations where a subsequent elimination step is desired.
The bromo-chloro derivative, 2-bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-ene, introduces further nuances in reactivity due to the differential lability of the C-Br and C-Cl bonds, potentially allowing for more selective transformations at either halogenated position.
Conclusion
This compound is a valuable and versatile building block in organofluorine chemistry, with its (E) and (Z) isomers readily distinguishable by ¹⁹F NMR spectroscopy. Its synthetic accessibility and unique reactivity, particularly in comparison to dihalogenated butenes, make it an attractive intermediate for the synthesis of complex fluorinated molecules. The detailed characterization and experimental protocols provided in this guide aim to support researchers in making informed decisions for their synthetic strategies.
References
- 1. This compound | 400-44-2 | Benchchem [benchchem.com]
- 2. This compound, (2Z)- | C4HClF6 | CID 5371687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
- 4. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 2,3-Dichlorohexafluoro-2-butene, mixture of cis and trans 99 303-04-8 [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene (CAS No. 400-44-2), a halogenated hydrocarbon. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This substance is classified as a flammable and toxic liquid and must be handled as hazardous waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The following is a summary of key safety information:
| Hazard Classification | Personal Protective Equipment (PPE) | First Aid Measures |
| Flammable Liquid, Toxic, Skin and Eye Irritant | - Eye/Face Protection: Tightly fitting safety goggles with side-shields. - Skin Protection: Fire/flame resistant and impervious clothing. Nitrile gloves are recommended. - Respiratory Protection: Use in a well-ventilated area or with a full-face respirator if exposure limits are likely to be exceeded. | - Inhalation: Move the victim to fresh air. - Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water. - Eye Contact: Rinse with pure water for at least 15 minutes. - Ingestion: Rinse mouth with water. Seek immediate medical attention for all routes of exposure. |
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from ignition sources.
Disposal Operational Plan
The disposal of this compound must be managed through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain. The primary method of disposal is likely to be incineration.
Step-by-Step Disposal Procedure:
-
Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[1][2][3] This is because the disposal methods and costs for these two types of waste are different.
-
Waste Container: Use a designated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., flammable, toxic).
-
Collection: Collect the waste chemical in the designated container, ensuring the container is kept closed when not in use.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste container.
Experimental Protocol: Container Decontamination
Proper decontamination of empty containers is essential to ensure they do not pose a residual hazard. The following triple-rinse procedure should be followed:
-
Initial Drain: Empty the container of all free-flowing liquid.
-
First Rinse: Add a small amount of a suitable solvent, such as acetone, to the container. The volume should be sufficient to coat the entire inner surface.
-
Agitate: Securely close the container and agitate it to ensure the solvent comes into contact with all interior surfaces.
-
Collect Rinsate: Pour the solvent rinsate into the designated halogenated hazardous waste container.
-
Second and Third Rinses: Repeat the rinsing process two more times, collecting the rinsate in the hazardous waste container each time.
-
Final Rinse: A final rinse with water can be performed. This final water rinsate should also be collected as hazardous waste.
-
Container Disposal: Once decontaminated, the container can be managed for recycling or disposal according to your facility's procedures for non-hazardous waste. The container should be punctured or otherwise rendered unusable to prevent reuse.
Toxicological Data Summary
While specific occupational exposure limits for this compound have not been established, the available data indicates it should be handled with a high degree of caution. The following table summarizes the known toxicological information.
| Toxicological Endpoint | Result |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available |
| Skin Corrosion/Irritation | Causes skin irritation[4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[4][5] |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. May cause drowsiness or dizziness.[5][6] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
Visual Guidance
To aid in the understanding of the disposal workflow and the logical relationships in handling this chemical, the following diagrams are provided.
References
Essential Safety and Operational Guide for 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. While specific toxicity data is limited, it is classified as a flammable liquid and toxic.[1] Engineering controls, such as handling in a well-ventilated area, are crucial to minimize exposure.[1][2] The following table summarizes the recommended personal protective equipment.
| Protection Type | Recommended Equipment | Standards |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield may also be necessary.[1][3] | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemical impermeable gloves.[1] | Consult glove manufacturer's specifications for compatibility. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] In case of inadequate ventilation, wear respiratory protection.[3] | Conforming to 29 CFR 1910.134.[3] |
| Foot Protection | Safety shoes.[3] | Conforming to 29 CFR 1910.136.[3] |
Operational Procedures
Handling:
-
Handle in a well-ventilated place.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
Prevent fire caused by electrostatic discharge.[1]
-
Ensure that emergency eye wash fountains and safety showers are available in the immediate vicinity of any potential exposure.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from heat, sparks, and flame.[3]
-
Store apart from incompatible materials such as alkali metals, finely divided metals (e.g., Al, Mg, Zn), and strong oxidizing agents.[3]
Emergency Protocols
First-Aid Measures:
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
In case of skin contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[4]
-
In case of eye contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[4]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][4]
Fire-Fighting Measures:
-
Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][4]
-
Special protective actions for fire-fighters: Wear a self-contained breathing apparatus for firefighting if necessary.[1][4]
Spill and Disposal Plan
Accidental Release Measures: In the event of a spill, it is critical to follow a structured response to ensure safety and minimize environmental contamination. The following workflow outlines the necessary steps.
Caption: Workflow for handling a chemical spill.
Disposal:
-
Collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
-
Do not let the chemical enter drains, as discharge into the environment must be avoided.[1][4]
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[2]
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
